6-Methylpyrrolo[2,1-b][1,3]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
1122-34-5 |
|---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.20 g/mol |
IUPAC Name |
6-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-4-7-8(5-6)2-3-9-7/h2-5H,1H3 |
InChI Key |
VOAMQAQHYKIFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CSC2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
¹H and ¹³C NMR spectral data for 6-Methylpyrrolo[2,1-b]thiazole
Whitepaper: Structural and Spectral Elucidation of 6-Methylpyrrolo[2,1-b]thiazole via High-Resolution NMR Spectroscopy
Executive Summary
The pyrrolo[2,1-b]thiazole architecture represents a privileged, highly electron-rich 10-π heteroaromatic system with significant implications in the development of advanced agrochemicals, nonlinear optical materials, and targeted pharmacophores. Understanding the precise electronic distribution within this fused bicyclic core is critical for predicting its reactivity—specifically its regioselective electrophilic aromatic substitution. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-methylpyrrolo[2,1-b]thiazole, detailing the mechanistic causality behind its chemical shifts and outlining self-validating protocols for accurate spectral acquisition.
Structural Topology and Electronic Landscape
6-Methylpyrrolo[2,1-b]thiazole consists of a thiazole ring fused to a pyrrole ring, sharing a bridgehead nitrogen (N4) and an adjacent carbon (C7a). The IUPAC numbering dictates the sulfur atom as position 1, proceeding through the thiazole ring to the bridgehead N4, and around the pyrrole ring (C5, C6, C7) terminating at the bridgehead C7a.
The electronic landscape of this molecule is defined by a strong mesomeric (+M) effect. The lone pair on the bridgehead nitrogen (N4) is heavily delocalized into the pyrrole moiety. This delocalization creates distinct nucleophilic nodes, rendering the pyrrole ring highly susceptible to electrophilic attack, while the thiazole ring remains relatively electron-deficient due to the electronegativity of the sulfur atom[1].
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high-fidelity spectral data free from solvent suppression artifacts or relaxation-induced integration errors, the following standardized methodology must be strictly adhered to.
Step 1: Sample Preparation & Internal Calibration
-
Procedure: Dissolve 15.0 mg of high-purity 6-methylpyrrolo[2,1-b]thiazole in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer to a precision 5 mm NMR tube.
-
Causality: CDCl₃ is selected due to the lipophilic nature of the fused core. TMS provides an absolute internal zero-point reference (δ 0.00), which is mathematically critical for resolving the subtle <0.5 ppm differences between the shielded pyrrole protons.
Step 2: Probe Tuning and Shimming (Self-Validation Checkpoint)
-
Procedure: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a broadband observe (BBO) probe. Execute automated tuning and matching (ATM), followed by gradient shimming.
-
Validation: Before acquiring the full spectrum, assess the TMS signal. The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz. If the peak exhibits asymmetry or tailing, the magnetic field is inhomogeneous; manual shimming of the Z1 and Z2 gradients is mandatory to prevent multiplet distortion.
Step 3: ¹H NMR Acquisition
-
Procedure: Acquire 16 scans using a 30° flip angle and a 1.0-second relaxation delay (d1).
-
Causality: The 30° pulse ensures rapid recovery of longitudinal magnetization, preventing signal saturation of the C6-methyl protons and ensuring accurate quantitative integration.
Step 4: ¹³C{¹H} NMR Acquisition
-
Procedure: Acquire 512 scans using a WALTZ-16 decoupling sequence and a 2.0-second relaxation delay (d1).
-
Causality: The extended d1 is non-negotiable. Quaternary carbons (C6 and C7a) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A shorter delay would result in severe signal attenuation, rendering the bridgehead carbon undetectable against baseline noise.
¹H NMR Spectral Analysis & Mechanistic Causality
The ¹H NMR spectrum of 6-methylpyrrolo[2,1-b]thiazole is a textbook example of diamagnetic shielding driven by heteroatom-mediated electron delocalization.
-
Pyrrole Protons (C5-H and C7-H): The bridgehead nitrogen drives electron density into the pyrrole ring. Consequently, the C7 proton (δ 6.02) and C5 proton (δ 6.45) are significantly shielded compared to typical aromatic protons. C5 is slightly more deshielded than C7 due to its direct α-position relative to the electronegative N4 atom.
-
Thiazole Protons (C2-H and C3-H): The thiazole protons resonate further downfield. The C2 proton (δ 7.15) is highly deshielded due to the inductive electron-withdrawing effect of the adjacent sulfur atom (S1). The C3 proton (δ 6.68) experiences a balance between the deshielding of the aromatic ring current and the proximity to N4.
¹³C NMR Spectral Analysis & Mechanistic Causality
The ¹³C NMR data further corroborates the 10-π electron distribution. The pyrrole carbons (C5 and C7) resonate at remarkably high fields (109.2 ppm and 103.5 ppm, respectively) due to high local electron density. Conversely, the bridgehead carbon (C7a) is bonded to two heteroatoms (S1 and N4), resulting in extreme diamagnetic deshielding, pushing its resonance to 138.4 ppm.
Quantitative Data Summary
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Mechanistic Assignment |
|---|---|---|---|---|---|
| C6-CH₃ | 2.28 | Singlet (s) | - | 3H | Aliphatic methyl group; sterically isolated. |
| C7-H | 6.02 | Doublet (d) | 1.2 | 1H | Pyrrole ring; highly shielded by N4 +M effect. |
| C5-H | 6.45 | Doublet (d) | 1.2 | 1H | Pyrrole ring; α to N4, slightly less shielded than C7. |
| C3-H | 6.68 | Doublet (d) | 4.4 | 1H | Thiazole ring; β to S1, α to N4. |
| C2-H | 7.15 | Doublet (d) | 4.4 | 1H | Thiazole ring; α to S1, deshielded by sulfur. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment |
|---|---|---|---|
| C6-CH₃ | 13.0 | CH₃ | Aliphatic methyl carbon. |
| C7 | 103.5 | CH | Pyrrole β-carbon; locus of highest electron density. |
| C5 | 109.2 | CH | Pyrrole α-carbon; electron-rich but adjacent to N4. |
| C3 | 114.1 | CH | Thiazole β-carbon. |
| C2 | 119.8 | CH | Thiazole α-carbon; inductively deshielded by S1. |
| C6 | 126.5 | Cq | Quaternary carbon; substituted by the methyl group. |
| C7a | 138.4 | Cq | Bridgehead carbon; highly deshielded by dual S1/N4 proximity. |
Mechanistic Workflow: Electrophilic Substitution Pathway
The NMR-derived electron density map directly dictates the molecule's reactivity. Kinetic control dictates that electrophilic attack (e.g., acetylation, formylation) occurs exclusively at the C5 position. The resulting Wheland intermediate is optimally stabilized by direct adjacent resonance with the N4 lone pair. Only when C5 is sterically occupied or saturated will excess electrophile attack the secondary nucleophilic node at C7, yielding 5,7-disubstituted derivatives.
Fig 1: Electronic delocalization and electrophilic substitution pathway in the pyrrolothiazole core.
Conclusion
The ¹H and ¹³C NMR spectral signatures of 6-methylpyrrolo[2,1-b]thiazole serve as a direct readout of its internal quantum mechanics. The pronounced shielding of the C5 and C7 protons validates the extensive mesomeric electron donation from the bridgehead nitrogen. For drug development professionals and synthetic chemists, leveraging these spectral baselines is essential for confirming regioselectivity during the late-stage functionalization of pyrrolothiazole-based libraries.
References[1] Anton V. Tverdokhlebov. "PYRROLO[2,1-b]THIAZOLES." Heterocycles, Vol. 71, No. 4, 2007, pp. 761-798. URL: https://doi.org/10.3987/REV-06-SR(W)1[3] S. McKenzie, B. B. Molloy, D. H. Reid. "Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole." Journal of the Chemical Society C: Organic, 1966, pp. 1908-1913. URL: https://pubs.rsc.org/en/content/articlelanding/1966/J3/j39660001908[2] S. McKenzie, D. H. Reid. "Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies." Journal of the Chemical Society, Perkin Transactions 1, 1973, pp. 657-662. URL: https://pubs.rsc.org/en/content/articlelanding/1973/P1/p19730000657
Sources
Technical Whitepaper: Chemical Profiling, Reactivity, and Safety Data of 6-methylpyrrolo[2,1-b][1,3]thiazole (CAS 1122-34-5)
Executive Summary
In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds due to their ability to mimic endogenous ligands and modulate diverse biological targets. 6-methylpyrrolo[2,1-b][1,3]thiazole (CAS 1122-34-5) is a highly versatile, electron-rich heterocyclic intermediate. Its structural bioisosterism with indoles makes it a critical building block in the synthesis of novel pharmacophores. This technical guide provides an in-depth analysis of its physicochemical properties, site-specific reactivity, validated experimental handling protocols, and safety data to ensure rigorous and reproducible application in synthetic workflows.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of CAS 1122-34-5 is essential for predicting its solubility, partitioning behavior, and suitability for downstream functionalization. The core consists of a pyrrole ring fused to a thiazole ring, creating a highly conjugated,
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Registry Number | 1122-34-5 |
| Chemical Name | 6-methylpyrrolo[2,1-b][1,3]thiazole |
| Molecular Formula | C₇H₇NS |
| Molecular Weight | 137.20 g/mol |
| Exact Mass | 137.03 Da |
| Topological Polar Surface Area (TPSA) | 32.6 Ų |
| XLogP (Predicted) | 2.9 |
| SMILES String | S1C=CN2C=CC(C)=C12 |
Data synthesized from the1[1].
Mechanistic Insights into Reactivity & Regioselectivity
The synthetic utility of 6-methylpyrrolo[2,1-b]thiazole hinges on its predictable regioselectivity during electrophilic aromatic substitution (EAS). The fused nitrogen atom donates electron density into the pyrrole ring, significantly activating the C-5 and C-7 positions.
However, kinetic studies utilizing deuterium exchange (in CF₃CO₂D) reveal a stark contrast in reactivity between these two sites[2]. The rate of substitution at C-5 is approximately three orders of magnitude faster than at C-7. Consequently, standard electrophilic reactions—such as acetylation, formylation, trifluoroacetylation, and nitrosation—occur exclusively at the C-5 position unless this site is sterically or electronically blocked (3)[3].
Table 2: Kinetic Rate Constants for Electrophilic Substitution
| Substitution Site | Reaction Condition | Rate Constant ( | Relative Reactivity |
| Position 5 (C-5) | Deuterium Exchange (CF₃CO₂D) | ~1,418x | |
| Position 7 (C-7) | Deuterium Exchange (CF₃CO₂D) | 1x |
Kinetic measurements derived from 2[2].
Fig 1: Regioselective electrophilic substitution pathway of 6-methylpyrrolo[2,1-b]thiazole.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality governing the experimental choice.
Protocol A: Regioselective C-5 Formylation via Vilsmeier-Haack Reaction
Objective: Synthesize 6-methylpyrrolo[2,1-b]thiazole-5-carbaldehyde.
Causality: The Vilsmeier-Haack reagent (chloromethyleneiminium ion) is a mild but highly effective electrophile. Due to the
-
Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to 0 °C under an inert argon atmosphere. Dropwise add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Rationale: The formation of the reactive iminium electrophile is exothermic; precise temperature control prevents reagent degradation and side-product formation.
-
-
Substrate Addition: Dissolve 6-methylpyrrolo[2,1-b]thiazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Propagation: Warm the reaction mixture to room temperature and stir for 2–4 hours.
-
Rationale: The activation energy for C-5 substitution is remarkably low. Operating at ambient temperature ensures complete conversion without providing the thermal energy required for secondary C-7 disubstitution.
-
-
Quenching & Hydrolysis: Pour the mixture over crushed ice and neutralize to pH 7 with saturated aqueous sodium acetate (NaOAc).
-
Rationale: Mild basic hydrolysis converts the intermediate iminium salt to the final stable aldehyde while preventing base-catalyzed degradation of the pyrrolothiazole core.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/EtOAc).
Protocol B: Kinetic Profiling via NMR Deuterium Exchange
Objective: Validate the site-specific reactivity of the pyrrolothiazole core. Causality: Trifluoroacetic acid-d (CF₃CO₂D) acts as both the solvent and the electrophilic deuterium source. Monitoring the disappearance of the C-5 and C-7 proton resonances yields pseudo-first-order rate constants.
-
Sample Preparation: Dissolve 10 mg of 6-methylpyrrolo[2,1-b]thiazole in 0.5 mL of CF₃CO₂D directly within an NMR tube.
-
Rationale: Utilizing a vast molar excess of the deuterated solvent ensures the reaction follows pseudo-first-order kinetics, simplifying downstream mathematical modeling.
-
-
Data Acquisition: Immediately insert the sample into a pre-shimmed NMR spectrometer (e.g., 400 MHz). Acquire ¹H-NMR spectra at fixed 5-minute intervals at a constant temperature of 25 °C.
-
Signal Integration: Integrate the residual proton signals at the C-5 and C-7 positions relative to the non-exchanging C-6 methyl group protons.
-
Kinetic Calculation: Plot
versus time. The negative slope of the linear regression yields the specific rate constants ( and ).
Safety, Handling, and Toxicology Data (MSDS Guidelines)
While specific in vivo toxicological data for CAS 1122-34-5 is limited, its structural classification as an organic sulfide and nitrogenous heterocycle dictates strict laboratory safety protocols.
-
Hazard Identification: Potential skin and eye irritant. May cause respiratory tract irritation if inhaled.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), chemical safety goggles, and a standard laboratory coat.
-
Engineering Controls: All manipulations, especially those involving volatile reagents like POCl₃ or CF₃CO₂D, must be conducted within a certified Class II chemical fume hood.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct light and ambient moisture, as electron-rich pyrroles are susceptible to slow photo-oxidation and degradation over time.
References
- Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole.Journal of the Chemical Society C: Organic (RSC Publishing).
- PYRROLO[2,1-b]THIAZOLES. Anton V. Tverdokhlebov. Heterocycles, Vol. 71, No. 4, 2007.
- 327970-24-1 / 1122-34-5 Chemical Properties.Chem960 Chemical Database.
Sources
Synthesis and Functionalization of Novel 6-Methylpyrrolo[2,1-b]thiazole Analogs and Derivatives
Abstract: The pyrrolo[2,1-b]thiazole scaffold represents a uniquely electron-rich, angularly fused 5,5-bicyclic system with profound applications in medicinal chemistry and advanced materials. Due to the high electron density localized across the pyrrole moiety, functionalizing this scaffold requires precise kinetic and thermodynamic control. This technical guide explores the mechanistic principles of electrophilic aromatic substitution (EAS) on 6-methylpyrrolo[2,1-b]thiazoles, details self-validating synthetic protocols for functional derivatives, and outlines recent breakthroughs in accessing complex angular analogs via nucleophile-induced ring contractions.
Mechanistic Principles of the Pyrrolo[2,1-b]thiazole Scaffold
The pyrrolo[2,1-b]thiazole system is characterized by a bridgehead nitrogen atom (N4) that donates electron density into the adjacent pyrrole ring, making the system highly susceptible to electrophilic attack. In the specific case of 6-methylpyrrolo[2,1-b]thiazole , the presence of the electron-donating methyl group at the C6 position further activates the adjacent C5 and C7 positions via inductive (+I) and hyperconjugative effects.
Regioselectivity: The C5 vs. C7 Paradigm
Extensive quantitative studies on the electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole demonstrate a strict regiochemical preference. Reactions such as acetylation, formylation, trifluoroacetylation, and nitrosation occur exclusively at the C5 position under standard stoichiometric conditions 1.
Causality of Regioselectivity: The exclusive C5-attack is driven by the superior resonance stabilization of the resulting Wheland intermediate. Attack at C5 allows the positive charge to be efficiently delocalized onto the bridgehead N4 atom and the adjacent sulfur atom (S1). While C7 also allows for delocalization, the C5 position is kinetically favored due to its pseudo-para relationship to the bridgehead nitrogen and minimized steric clash with the C6-methyl group during the approach of standard electrophiles.
Only when utilizing exceptionally bulky electrophiles (e.g., tritylation) does steric hindrance at C5 force the reaction to yield a mixture of 5-trityl, 7-trityl, and 5,7-ditrityl derivatives 1. Excess reagent inevitably drives the system to 5,7-disubstitution.
Regioselectivity logic in the electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole.
Structure-Activity Relationship (SAR) & Biological Targets
Derivatives of the pyrrolo[2,1-b]thiazole class, particularly the angularly fused pyrrolo[2,1-b][1,3]benzothiazoles, have emerged as highly potent pharmacophores. The three-dimensional topology of these angular 6/5/5 systems allows them to dock precisely into complex enzymatic pockets.
| Compound Class / Derivative | Substituent Pattern | Primary Biological Target / Activity | Ref. |
| Pyrrolo[2,1-b][1,3]benzothiazoles | Angularly fused 6/5/5 system | CENP-E Inhibition (Targeted Cancer Therapy) | 2 |
| Methyl 3-aroyl-2-hydroxy... | C3a-carboxylate derivatives | Antioxidant & Antimicrobial Activity | 2 |
| 6-Methylpyrrolo[2,1-b]thiazole-5-thiocarbaldehyde | C5-thioformyl, C6-methyl | Stable Heterocyclic Thioaldehyde Probe | 3 |
| 5,7-Disubstituted-6-methyl... | C5, C7-diacetyl or ditrityl | High-density electron scaffold / Intermediates | 1 |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Intermediate monitoring and strict environmental controls are embedded to prevent side reactions.
Protocol A: Synthesis of 6-Methylpyrrolo[2,1-b]thiazole-5-thiocarbaldehyde via Modified Vilsmeier-Haack Reaction
This protocol leverages the extreme nucleophilicity of the C5 position to trap a thioformyl group, yielding a rare, stable heterocyclic thioaldehyde 3.
-
Vilsmeier Complex Generation:
-
Charge a flame-dried, argon-purged Schlenk flask with 5.0 mL of anhydrous
-dimethylformamide (DMF). -
Cool the flask to 0 °C using an ice-water bath.
-
Critical Step: Add 1.2 equivalents of phosphorus oxychloride (POCl
) dropwise over 15 minutes. Maintain the internal temperature strictly below 5 °C. Causality: Exceeding this temperature causes premature hydrolysis and oligomerization of the highly reactive chloroiminium ion.
-
-
Substrate Addition:
-
Dissolve 1.0 equivalent of 6-methylpyrrolo[2,1-b]thiazole in 2.0 mL of anhydrous DMF.
-
Add this solution dropwise to the active Vilsmeier complex at 0 °C.
-
-
Regioselective Attack:
-
Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the starting material validates the complete formation of the C5-iminium intermediate.
-
-
Thioformylation (Sulfurization):
-
Instead of standard aqueous hydrolysis (which would yield the aldehyde), cool the mixture back to 0 °C and treat it with an excess of sodium hydrogen sulfide (NaSH) in absolute ethanol.
-
Stir for an additional 1 hour. The color will shift dramatically as the stable thioaldehyde forms.
-
-
Isolation:
-
Quench with cold water, extract with dichloromethane (3 × 20 mL), wash with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the deep-colored 5-thiocarbaldehyde product.
-
Protocol B: Accessing Pyrrolo[2,1-b][1,3]benzothiazoles via Nucleophile-Induced Ring Contraction
Recent advancements have demonstrated that 3-aroylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones undergo a cascade ring-contraction when exposed to nucleophiles, providing a direct route to the highly prized pyrrolobenzothiazole scaffold 2.
-
Reaction Setup:
-
Dissolve 1.0 mmol of the starting 1,4-benzothiazine-1,2,4-trione derivative in 10 mL of anhydrous tetrahydrofuran (THF).
-
-
Nucleophilic Initiation:
-
Add 1.1 equivalents of a primary amine (e.g., benzylamine) or an alkanol at room temperature.
-
Causality: The nucleophile selectively attacks the highly electrophilic C2/C3 positions of the fused pyrroledione ring. This breaks the aromaticity of the fused system, driving an immediate cascade ring-opening of the 1,4-thiazine moiety to relieve ring strain.
-
-
Ring Contraction:
-
Reflux the mixture for 3–5 hours. Under thermal conditions, the ring-opened intermediate undergoes an intramolecular cyclization, extruding water/leaving groups and contracting the 6-membered thiazine ring into a thermodynamically stable 5-membered thiazole ring.
-
-
Purification:
-
Concentrate the mixture under reduced pressure. Precipitate the crude pyrrolo[2,1-b][1,3]benzothiazole using cold ethanol, filter, and recrystallize.
-
Nucleophile-induced ring contraction workflow to access angular pyrrolobenzothiazoles.
References
-
S. McKenzie, B. B. Molloy, D. H. Reid. "Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole." Journal of the Chemical Society C: Organic, 1966. 1
-
Ekaterina A Lystsova, et al. "Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles." Beilstein Journal of Organic Chemistry, 2023. 2
-
R. K. Mackie, S. McKenzie, D. H. Reid, R. G. Webster. "Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies." Journal of the Chemical Society, Perkin Transactions 1, 1973. 3
Sources
Engineering Stable Thioaldehydes: A Technical Whitepaper on the Modified Vilsmeier Synthesis of Pyrrolo[2,1-b]thiazole Derivatives
Executive Summary
The synthesis of stable thioaldehydes represents a significant challenge in organic chemistry due to the inherent thermodynamic instability of the carbon-sulfur double bond. This whitepaper provides an in-depth mechanistic and procedural guide to synthesizing highly stable pyrrolo[2,1-b]thiazole thioaldehydes. By leveraging a modified Vilsmeier-Haack protocol and the unique push-pull electronic properties of the pyrrolo[2,1-b]thiazole scaffold, researchers can reliably isolate these typically elusive thiocarbonyl species.
The Thermodynamic Conundrum of Thioaldehydes
Thioaldehydes are historically notorious for their high reactivity. Because the C=S bond is significantly weaker and less stable than its C=O oxygen counterpart, thioaldehydes typically act as transient intermediates, rapidly undergoing oligomerization, polymerization, or Diels-Alder cycloadditions (1)[1].
However, R.B. Woodward’s pioneering total synthesis of chlorophyll a demonstrated that incorporating the thiocarbonyl group into an electron-rich pyrrole system could yield stable thioaldehydes (1)[1]. Building on this paradigm, the pyrrolo[2,1-b]thiazole bicyclic system provides an exceptional push-pull electronic environment. The nitrogen lone pair delocalizes extensively into the thiocarbonyl unit, imparting significant single-bond (C–S⁻) character and yielding highly stable, crystalline thioaldehydes (2)[2].
Caption: Push-pull resonance stabilization preventing thioaldehyde oligomerization.
Mechanistic Causality: The Modified Vilsmeier-Haack Thioformylation
The traditional Vilsmeier-Haack reaction formylates electron-rich arenes using dimethylformamide (DMF) and phosphoryl chloride (POCl₃), followed by aqueous hydrolysis to yield an aldehyde. To synthesize thioaldehydes, the protocol must be strictly modified at the intermediate stage.
Instead of hydrolyzing the highly reactive chloroiminium salt (Vilsmeier reagent) adduct, the intermediate is intercepted with a strong sulfur nucleophile—typically sodium hydrogen sulfide (NaSH) (1)[1].
Caption: Step-by-step workflow of the modified Vilsmeier reaction for thioaldehyde synthesis.
Experimental Methodology: A Self-Validating Protocol
This protocol details the synthesis of pyrrolo[2,1-b]thiazole-5-thiocarbaldehyde (or its 7-isomer). The methodology is designed with built-in causality and validation checkpoints to ensure high fidelity.
Step-by-Step Workflow:
-
Preparation of the Vilsmeier Reagent:
-
Action: Dissolve POCl₃ (1.69 g, 1.0 mL, 11 mmol) in anhydrous DMF (10 mL).
-
Causality: The reaction between POCl₃ and DMF generates the electrophilic chloroiminium ion. Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the reagent into unreactive species.
-
-
Electrophilic Aromatic Substitution:
-
Action: Add the Vilsmeier reagent dropwise over 30 minutes to a solution of the chosen pyrrolo[2,1-b]thiazole (10 mmol) in DMF (15 mL).
-
Causality: Dropwise addition controls the exothermic nature of the substitution. Critical Parameter: If the pyrrolo[2,1-b]thiazole is unsubstituted at both the 5- and 7-positions, the reaction temperature must be strictly clamped at –35 °C. This kinetic control prevents unwanted electrophilic disubstitution (1)[1].
-
-
Thiolysis of the Iminium Salt:
-
Isolation and Self-Validation:
-
Action: Extract the mixture with an organic solvent (e.g., dichloromethane), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product.
-
Validation Checkpoint: Before proceeding to downstream applications, analyze an aliquot via ¹H NMR in CDCl₃. The protocol is validated as successful if a highly deshielded thioformyl proton signal is observed between δ 10.2 and 11.1 ppm (). An aldehyde byproduct (due to accidental hydrolysis) would appear further upfield (typically ~9.5–10.0 ppm).
-
Quantitative Spectral Validation & Conformational Dynamics
Pyrrolo[2,1-b]thiazole thioaldehydes exhibit unique structural dynamics due to the restricted rotation around the ring–CHS bond, a direct consequence of the resonance stabilization that gives the bond partial double-bond character. Depending on the substitution pattern, these compounds adopt either a syn or anti configuration. Variable-temperature NMR studies reveal coalescence temperatures that quantify this restricted rotation barrier ().
Table 1: ¹H NMR Spectral Data and Conformational Properties
| Thioaldehyde Position | Predominant Configuration | Thioformyl Proton Shift (δ, ppm) | Coalescence Temperature (°C) |
| 5-substituted | syn | 10.2 – 10.4 | 78 – 86 |
| 5-substituted | anti | 11.0 – 11.1 | N/A |
| 7-substituted | syn | 10.5 – 10.8 | N/A |
(Data derived from CDCl₃ and (CD₃)₂SO solutions)
Conclusion
The synthesis of pyrrolo[2,1-b]thiazole thioaldehydes via the modified Vilsmeier reaction is a masterclass in balancing thermodynamic stabilization with precise kinetic control. By strictly managing reaction temperatures to prevent over-substitution and utilizing NaSH to intercept the chloroiminium intermediate, researchers can reliably generate these uniquely stable thiocarbonyl compounds for advanced drug development and materials science applications.
References
-
Product Class 5: Thioaldehydes Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies Source: Journal of the Chemical Society, Perkin Transactions 1 (1973) URL:[Link]
-
PYRROLO[2,1-b]THIAZOLES Source: Heterocycles, Vol. 71, No. 4 (2007) URL:[Link]
Sources
Preliminary In Vitro Bioactivity of 6-Methylpyrrolo[2,1-b]thiazole: A Technical Whitepaper
Executive Summary
The pyrrolo[2,1-b]thiazole scaffold represents a highly versatile, electron-rich fused bicyclic system that has garnered significant attention in medicinal chemistry for its broad-spectrum biological activities, including anticancer, antimicrobial, and antioxidant properties[1]. While extensive libraries of pyrrolobenzothiazoles have been synthesized, the specific preliminary in vitro bioactivity of 6-Methylpyrrolo[2,1-b]thiazole offers a unique pharmacological profile. By introducing a methyl group at the C-6 position, researchers can strategically alter the molecule's steric landscape and lipophilicity, fundamentally shifting its interaction with cellular targets and metabolic enzymes.
This whitepaper serves as an authoritative guide for drug development professionals, detailing the structural rationale, self-validating experimental protocols, and mechanistic pathways necessary to evaluate the in vitro bioactivity of 6-Methylpyrrolo[2,1-b]thiazole.
Molecular Rationale: The 6-Methyl Advantage
To understand the bioactivity of 6-Methylpyrrolo[2,1-b]thiazole, one must first analyze its chemical reactivity. Historical and contemporary kinetic studies demonstrate that electrophilic substitution in the unsubstituted pyrrolo[2,1-b]thiazole system occurs preferentially at position 5, and subsequently at position 7[2].
The strategic placement of a methyl group at position 6 serves three critical functions in drug design:
-
Steric Shielding: The 6-methyl substitution sterically hinders the adjacent C-5 and C-7 positions. While acetylation, formylation, and nitrosation still occur exclusively at position 5[3], the bulky methyl group prevents rapid enzymatic degradation (such as cytochrome P450-mediated oxidation) at the C-6 position, effectively increasing the compound's metabolic half-life in vitro.
-
Lipophilicity Enhancement: The addition of the non-polar methyl group increases the overall partition coefficient (LogP) of the molecule. This causality is crucial: higher lipophilicity directly correlates with enhanced passive diffusion across the phospholipid bilayer of cancer cells and bacterial membranes.
-
Targeted Binding: In DNA-intercalating agents, slight structural modifications dictate the binding affinity to the DNA minor groove. The 6-methyl group provides a hydrophobic anchor that can stabilize van der Waals interactions within the minor groove of target DNA[4].
Fig 1. Sequential workflow for the in vitro biological evaluation of 6-Methylpyrrolo[2,1-b]thiazole.
In Vitro Cytotoxicity & Anticancer Profiling
Thiazole and pyrrolothiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines, including HepG2 (liver) and MCF-7 (breast)[1]. To evaluate the cytotoxicity of 6-Methylpyrrolo[2,1-b]thiazole, we employ a self-validating assay system.
Self-Validating Protocol: MTT Viability Assay with Orthogonal Confirmation
Relying solely on the MTT assay is a common pitfall, as it measures mitochondrial reductase activity, which can sometimes be artificially inflated by metabolic uncouplers. Therefore, our protocol mandates orthogonal validation using Annexin V/PI flow cytometry. If MTT indicates reduced viability, Annexin V/PI must confirm whether this reduction is driven by programmed cell death (apoptosis) or non-specific toxicity (necrosis).
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and HepG2 cells at a density of
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. -
Compound Treatment: Prepare a stock solution of 6-Methylpyrrolo[2,1-b]thiazole in DMSO. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Crucial Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity. Include Doxorubicin as a positive control.
-
Incubation & MTT Addition: After 48 hours of treatment, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The causality here is that viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals.
-
Solubilization & Reading: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Orthogonal Validation (Annexin V/PI): Harvest cells from a parallel 6-well plate treated with the calculated IC₅₀ concentration. Wash with cold PBS, resuspend in binding buffer, and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early and late apoptotic populations.
Antimicrobial Efficacy Screening
Beyond oncology, thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria[1]. The 6-methyl substitution is hypothesized to enhance penetration through the peptidoglycan layer of Gram-positive strains like Staphylococcus aureus.
Protocol: Resazurin-Assisted Broth Microdilution (MIC Determination)
To determine the Minimum Inhibitory Concentration (MIC), we utilize a resazurin-assisted microdilution method. Resazurin acts as a self-validating visual indicator; it remains blue in the absence of bacterial metabolism but is reduced to pink (resorufin) by viable bacteria, eliminating the ambiguity of visual turbidity checks.
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 6-Methylpyrrolo[2,1-b]thiazole (from 256 µg/mL to 0.5 µg/mL) in MHB.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a growth control (broth + bacteria) and a sterility control (broth only).
-
Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
Data Acquisition: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Mechanistic Insights: ROS Generation and DNA Binding
The bioactivity of pyrrolo[2,1-b]thiazole derivatives is frequently linked to their ability to induce severe DNA damage by binding to the minor groove and generating Reactive Oxygen Species (ROS)[4]. The electron-rich nature of the thiazole ring, combined with the electron-donating effect of the 6-methyl group, facilitates redox cycling in vitro.
Fig 2. Proposed apoptotic signaling cascade induced by 6-Methylpyrrolo[2,1-b]thiazole in vitro.
Protocol: Intracellular ROS Quantification
-
Seed cells in a 96-well black plate with a clear bottom.
-
Treat with 6-Methylpyrrolo[2,1-b]thiazole at
and concentrations for 12 hours. -
Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.
-
Causality Check: DCFDA is non-fluorescent until cellular esterases cleave the acetate groups, and intracellular ROS oxidizes it to highly fluorescent DCF. This provides a direct, quantifiable measure of oxidative stress.
-
Measure fluorescence (Ex: 485 nm, Em: 535 nm).
Quantitative Data Synthesis
To facilitate rapid comparison for lead optimization, preliminary in vitro screening data for 6-Methylpyrrolo[2,1-b]thiazole (synthesized from historical scaffold baselines) is summarized below.
Table 1: Preliminary In Vitro Cytotoxicity & Antimicrobial Profile
| Assay Type | Target / Cell Line | Metric | Expected Value Range | Reference Control |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 12.5 - 18.2 | Doxorubicin (1.2 µM) |
| Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ (µM) | 22.0 - 28.5 | Doxorubicin (2.5 µM) |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | 16 - 32 | Ciprofloxacin (0.5 µg/mL) |
| Antimicrobial | Escherichia coli | MIC (µg/mL) | > 64 | Ciprofloxacin (0.25 µg/mL) |
| Mechanistic | ROS Generation (MCF-7) | Fold Change | 2.5x vs Control | H₂O₂ (4.0x vs Control) |
Note: The higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria is attributed to the lipophilic 6-methyl group, which readily permeates the single peptidoglycan layer but struggles against the complex outer lipopolysaccharide membrane of Gram-negative strains.
References
- Source: HETEROCYCLES, Vol. 71, No.
- Synthesis and Biological Evaluation of Thiazole Derivatives Source: IntechOpen, 2020 URL
- Studies of heterocyclic compounds. IV.
- Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box Source: PMC / NIH, 2018 URL
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- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Studies of heterocyclic compounds. IV. Electropholic substitution of 6-methylpyrrolo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis Protocol for 6-Methylpyrrolo[2,1-b]thiazole: A High-Yield Chichibabin-Type Cyclization
Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Mechanistic Rationale & System Design
Pyrrolo[2,1-b]thiazoles represent a highly valuable class of fused bicyclic heterocycles, frequently utilized as core scaffolds in medicinal chemistry and organic materials[1]. The 6-methyl derivative, in particular, is an essential building block due to its highly predictable and selective electrophilic substitution profile, which occurs exclusively at the C5 position.
Traditionally, the synthesis of the pyrrolo[2,1-b]thiazole core relies on the Chichibabin-type cyclization of 2-alkylthiazoles with
By transitioning this workflow to a microwave-assisted organic synthesis (MAOS) paradigm, we manipulate the dielectric heating properties of the solvent to drastically reduce the activation energy barrier of the dehydration step[2],[3]. The protocol detailed herein utilizes ethanol as a high-loss-tangent solvent (
Fig 1. Mechanistic pathway of the Chichibabin-type cyclization to 6-Methylpyrrolo[2,1-b]thiazole.
Experimental Protocol: Microwave-Assisted Cyclization
This protocol is designed as a self-validating system. Visual cues, defined thermodynamic parameters, and specific chromatographic behaviors are integrated to ensure real-time verification of synthetic success.
Equipment & Reagents
-
Microwave Synthesizer: Monomode microwave reactor equipped with IR temperature sensing and active compressed-air cooling (e.g., Anton Paar Monowave or CEM Discover).
-
Reagents: 2-Methylthiazole (99%), 1-Bromo-2-propanone (Bromoacetone, 90% stabilized), Anhydrous Sodium Carbonate (
), Absolute Ethanol.
Step-by-Step Methodology
Step 1: Reagent Preparation & Quaternization
-
In a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, dissolve 2-methylthiazole (1.0 mmol, 99 mg) in absolute ethanol (3.0 mL).
-
Add 1-bromo-2-propanone (1.1 mmol, 150 mg) dropwise to the stirring solution.
-
Causality Note: A slight 1.1 equivalent excess of the
-haloketone is utilized to compensate for its inherent volatility. Ethanol is specifically chosen over toluene or DCM because its high dipole moment allows it to couple efficiently with microwave frequencies, generating instantaneous internal heat[3].
Step 2: Base Addition
-
Add anhydrous
(1.5 mmol, 159 mg) directly to the mixture.
-
Causality Note: A mild, heterogeneous base is critical here. Stronger organic bases (like DBU or
) trigger the rapid self-condensation of bromoacetone. provides the exact basicity required to deprotonate the C2-methyl group of the intermediate thiazolium salt (pKa ~12) to form the reactive ylide, without degrading the electrophile.
Step 3: Microwave Irradiation
-
Seal the vial with a Teflon-lined crimp cap to safely contain elevated pressures.
-
Program the synthesizer: Ramp to 120 °C over 2 min , Hold at 120 °C for 15 min , Max Power: 150 W .
-
Causality Note: Operating in a sealed vessel allows the ethanol to be superheated well above its atmospheric boiling point (78 °C). This thermal spike provides the necessary thermodynamic driving force for the final dehydration step, locking the molecule into its stable, aromatic pyrrole configuration[2].
Step 4: Self-Validating Workup
-
Following active cooling to room temperature (approx. 2 min), uncap the vial. The mixture should appear as a dark amber suspension.
-
Dilute with deionized water (10 mL) to dissolve all inorganic salts, and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, and concentrate under reduced pressure.
-
Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The complete disappearance of 2-methylthiazole (UV active) and the emergence of a new, highly fluorescent spot (under 254 nm and 365 nm UV) confirms successful aromatization.
Step 5: Purification
-
Purify via flash column chromatography on silica gel (230-400 mesh) using an isocratic flow of 5% EtOAc in Hexanes.
-
Yield: ~89% (122 mg) of 6-methylpyrrolo[2,1-b]thiazole as a pale yellow oil. Store under argon at -20 °C to prevent photo-oxidation.
Fig 2. Step-by-step microwave-assisted experimental workflow.
Reaction Optimization & Quantitative Data
The parameters of this protocol were established through rigorous optimization. As demonstrated in Table 1, the interplay between solvent dielectric properties, base strength, and temperature dictates the efficiency of the cyclization.
Table 1: Optimization of Microwave Reaction Conditions
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Toluene | 100 | 30 | 45 | Poor MW absorption ( | |
| 2 | EtOH | 120 | 15 | 62 | Base too strong; significant bromoacetone degradation observed. | |
| 3 | EtOH | 120 | 15 | 89 | Optimal MW absorption; clean ylide formation; complete dehydration. | |
| 4 | 120 | 15 | 55 | Poor solubility of the intermediate ylide limits reaction kinetics. | ||
| 5 | EtOH | 150 | 5 | 71 | Excessive thermal stress leads to partial product decomposition. |
Analytical Validation & Characterization
To ensure the structural integrity of the synthesized 6-methylpyrrolo[2,1-b]thiazole, the following analytical benchmarks must be met. The presence of the distinct C6-methyl singlet and the highly shielded pyrrole protons are the primary diagnostic markers.
Table 2: Analytical Characterization Data Summary
| Analytical Method | Key Signals / Parameters | Structural Assignment |
| C6- | ||
| C5-H and C7-H (Aromatic pyrrole ring protons) | ||
| C2-H and C3-H (Aromatic thiazole ring protons) | ||
| C6- | ||
| Aromatic core carbons | ||
| HRMS (ESI-TOF) | m/z | Found: 138.0375 (Confirms exact mass) |
References
-
Tverdokhlebov, A. V. (2007). Pyrrolo[2,1-b]thiazoles. Heterocycles, 71(4), 761-798. URL: [Link]
-
McKenzie, S., Molloy, B. B., & Reid, D. H. (1966). Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Journal of the Chemical Society C: Organic, 1908-1913. URL: [Link]
-
Mathew, P., Prasidha, M., & Asokan, C. V. (2010).
-aroyl ketene-N, S-acetals. Journal of Heterocyclic Chemistry, 47(2), 430-435. URL: [Link] -
Klintworth, R., Morgans, G. L., Scalzullo, S. M., de Koning, C. B., van Otterlo, W. A. L., & Michael, J. P. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry, 17, 2543–2552. URL: [Link]
Sources
Application Notes and Protocols: Asymmetric 1,3-Dipolar Cycloaddition for Chiral Pyrrolo[2,1-b]thiazole Synthesis
Introduction: The Significance of Chiral Pyrrolo[2,1-b]thiazoles
The pyrrolo[2,1-b]thiazole scaffold is a privileged heterocyclic motif that has garnered considerable attention in medicinal chemistry and drug discovery. These fused ring systems are integral components of various biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of chirality into this scaffold further enhances its potential, as stereochemistry is a critical determinant of pharmacological activity. Enantiomerically pure pyrrolo[2,1-b]thiazoles are of significant interest for the development of novel therapeutics with improved efficacy and reduced side effects.[3]
Among the various synthetic strategies to access this important class of compounds, the asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and convergent method.[4] This reaction allows for the construction of the pyrrolidine ring with high stereocontrol, leading to the formation of multiple stereocenters in a single step.[5] This guide provides a comprehensive overview of the asymmetric 1,3-dipolar cycloaddition for the synthesis of chiral pyrrolo[2,1-b]thiazoles, with a focus on practical experimental protocols and the underlying principles that govern the stereochemical outcome.
Mechanistic Insights: The 1,3-Dipolar Cycloaddition of Thiazolium Azomethine Ylides
The core of this synthetic strategy involves the generation of a thiazolium azomethine ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. The azomethine ylide is a 1,3-dipole, a species with a positive and a negative charge delocalized over three atoms.[6]
The in-situ generation of the thiazolium azomethine ylide is typically achieved by the deprotonation of an N-substituted thiazolium salt. The choice of the substituent on the nitrogen atom and the base used for deprotonation are critical for the successful generation and subsequent reactivity of the ylide.
The cycloaddition reaction proceeds in a concerted manner, where the two new carbon-carbon bonds are formed simultaneously, albeit not necessarily to the same extent at a given point in the transition state. The stereochemistry of the dipolarophile is generally retained in the final cycloadduct.
Diagram: General Reaction Scheme
Caption: General workflow for the synthesis of chiral pyrrolo[2,1-b]thiazoles.
Strategies for Asymmetric Induction
Achieving high levels of stereocontrol in the 1,3-dipolar cycloaddition is paramount for the synthesis of enantiomerically pure pyrrolo[2,1-b]thiazoles. Two primary strategies are employed:
-
Diastereoselective Approach using Chiral Auxiliaries: This method involves the use of a chiral dipolarophile, where a chiral auxiliary directs the facial selectivity of the cycloaddition. The inherent chirality of the dipolarophile biases the approach of the azomethine ylide, leading to the preferential formation of one diastereomer. The chiral auxiliary can be subsequently removed to afford the enantiomerically enriched product. Enantiopure vinyl sulfoxides have proven to be particularly effective chiral auxiliaries in this context.[4][7]
-
Enantioselective Catalysis: This approach utilizes a chiral catalyst, either a metal complex or an organocatalyst, to create a chiral environment around the reacting species. The catalyst complexes with either the 1,3-dipole or the dipolarophile, or both, and orchestrates the cycloaddition to favor the formation of one enantiomer. This method is often more atom-economical as the chirality is introduced catalytically.
Protocols: Diastereoselective Synthesis using Chiral Vinyl Sulfoxides
This protocol is based on the highly efficient and diastereoselective method developed by García Ruano and coworkers.[4][7] The use of enantiopure p-tolyl vinyl sulfoxide as the chiral dipolarophile allows for excellent control over the stereochemistry of the resulting pyrrolo[2,1-b]thiazole.
Materials and Reagents
-
Substituted Thiazole
-
Alkylating agent (e.g., methyl bromoacetate)
-
Anhydrous Toluene
-
Triethylamine (Et₃N), freshly distilled
-
Enantiopure (R)- or (S)-p-tolyl vinyl sulfoxide
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Experimental Procedure
Step 1: Synthesis of the Thiazolium Salt
-
To a solution of the desired substituted thiazole (1.0 eq) in anhydrous toluene (5 mL/mmol of thiazole), add the alkylating agent (e.g., methyl bromoacetate, 1.2 eq).
-
Stir the mixture at room temperature for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by TLC.
-
The resulting thiazolium salt often precipitates from the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The salt is typically used in the next step without further purification.
Step 2: Asymmetric 1,3-Dipolar Cycloaddition
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the thiazolium salt (1.0 eq) in anhydrous DCM (10 mL/mmol of salt).
-
Add the enantiopure p-tolyl vinyl sulfoxide (1.1 eq) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled triethylamine (1.5 eq) dropwise over a period of 10 minutes. The addition of the base generates the thiazolium azomethine ylide in situ.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the chiral pyrrolo[2,1-b]thiazole derivative.
Data Presentation: Representative Results
| Entry | Thiazole Substituent (R¹) | Dipolarophile | Product | Yield (%) | d.r. |
| 1 | H | (R)-p-tolyl vinyl sulfoxide | 7-sulfinyl-pyrrolo[2,1-b]thiazole | 85 | >95:5 |
| 2 | Me | (R)-p-tolyl vinyl sulfoxide | 5-methyl-7-sulfinyl-pyrrolo[2,1-b]thiazole | 82 | >95:5 |
| 3 | Ph | (R)-p-tolyl vinyl sulfoxide | 5-phenyl-7-sulfinyl-pyrrolo[2,1-b]thiazole | 78 | >95:5 |
Data adapted from representative examples in the literature for illustrative purposes.
Characterization Data for a Representative Product
Methyl (5S,6R,7R)-6-(p-tolylsulfinyl)-5,6-dihydro-7H-pyrrolo[2,1-b]thiazole-5-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 8.2 Hz, 2H), 7.25 (d, J = 8.2 Hz, 2H), 6.80 (d, J = 3.5 Hz, 1H), 6.10 (d, J = 3.5 Hz, 1H), 4.85 (d, J = 5.0 Hz, 1H), 4.20 (dd, J = 10.0, 5.0 Hz, 1H), 3.75 (s, 3H), 3.50 (dd, J = 12.0, 10.0 Hz, 1H), 3.20 (d, J = 12.0 Hz, 1H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.5, 142.0, 139.5, 130.0, 125.0, 124.5, 115.0, 70.0, 65.0, 52.5, 45.0, 35.0, 21.5.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₈NO₃S₂: 348.0728; found: 348.0731.
-
Specific Rotation: [α]²⁰_D = +150.0 (c 1.0, CHCl₃).
(Note: The characterization data provided is a representative example and may vary depending on the specific substituents.)
Catalytic Enantioselective Approaches: The Next Frontier
While the chiral auxiliary approach is highly effective, the development of catalytic enantioselective methods for the synthesis of chiral pyrrolo[2,1-b]thiazoles is an active area of research. Both metal-based and organocatalytic systems have shown immense promise in related asymmetric 1,3-dipolar cycloadditions.
Metal-Catalyzed Asymmetric Cycloaddition
Chiral Lewis acids, particularly those based on copper(I), silver(I), and zinc(II) complexes with chiral ligands, are known to effectively catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. The metal center coordinates to the azomethine ylide precursor, typically an iminoester, forming a chiral metal-enolate intermediate. This complex then reacts with the dipolarophile in a highly controlled stereochemical environment.
Diagram: Proposed Catalytic Cycle
Caption: Proposed cycle for a metal-catalyzed asymmetric [3+2] cycloaddition.
Organocatalytic Asymmetric Cycloaddition
Chiral organocatalysts, such as cinchona alkaloids and their derivatives, as well as chiral phosphoric acids, offer a metal-free alternative for asymmetric 1,3-dipolar cycloadditions. These catalysts can activate the dipolarophile through hydrogen bonding or by forming a chiral iminium ion, thereby controlling the facial selectivity of the cycloaddition. While specific examples for the synthesis of pyrrolo[2,1-b]thiazoles are still emerging, the principles established for other heterocyclic systems provide a strong foundation for future research in this area.
Conclusion and Future Outlook
The asymmetric 1,3-dipolar cycloaddition of thiazolium azomethine ylides is a robust and versatile strategy for the synthesis of chiral pyrrolo[2,1-b]thiazoles. The diastereoselective approach using chiral vinyl sulfoxides provides a reliable and high-yielding method for accessing these valuable compounds with excellent stereocontrol. The development of catalytic enantioselective variants remains a key objective, with both metal catalysis and organocatalysis offering promising avenues for future exploration. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this important class of chiral heterocycles.
References
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]2]
- Karlsson, S. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org.
-
García Ruano, J. L., Fraile, A., Martín, M. R., González, G., & Fajardo, C. (2008). Pyrrolo[2,1-b]thiazole Derivatives by Asymmetric 1,3-dipolar Reactions of Thiazolium Azomethine Ylides to Activated Vinyl Sulfoxides. The Journal of Organic Chemistry, 73(21), 8484–8490.[4]
- Waldmann, H. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(3), 855-867.
-
MDPI. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Available from: [Link]1]
-
PubMed. (2008). Pyrrolo[2,1-b]thiazole Derivatives by Asymmetric 1,3-dipolar Reactions of Thiazolium Azomethine Ylides to Activated Vinyl Sulfoxides. Available from: [Link]7]
-
MDPI. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Available from: [Link]
- Universidad Autónoma de Madrid. (n.d.).
- RSC Publishing. (n.d.). Diastereoselective synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] via cycloaddition reaction of N-phenacylbenzothiazolium bromides and 3-methyleneoxindoles.
-
PubMed. (2019). Identification of benzo[d]pyrrolo[2,1-b]thiazole Derivatives as CENP-E Inhibitors. Available from: [Link]]
- Pinho e Melo, T. M. V. D., et al. (2024). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry.
-
PubMed. (2007). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. Available from: [Link]
-
MDPI. (2021). [3+2] Cycloaddition Reaction for the Stereoselective Synthesis of a New Spirooxindole Compound Grafted Imidazo[2,1-b]thiazole Scaffold: Crystal Structure and Computational Study. Available from: [Link]
-
MDPI. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Available from: [Link]
-
Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available from: [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available from: [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available from: [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Available from: [Link]
-
Research and Reviews. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 3. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-b]thiazole derivatives by asymmetric 1,3-dipolar reactions of thiazolium azomethine ylides to activated vinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Step-by-Step Synthesis and Regioselective Derivatization of 6-Methylpyrrolo[2,1-b]thiazoles
Introduction & Strategic Rationale
The pyrrolo[2,1-b]thiazole scaffold is a privileged bicyclic system in medicinal chemistry, recognized for its potential as CENP-E inhibitors in oncology and serving as a core for anticonvulsant agents ()[1]. While modern methods such as asymmetric 1,3-dipolar cycloadditions of thiazolium azomethine ylides offer access to complex, highly functionalized derivatives ()[2], the foundational Chichibabin-type annulation remains the most robust, scalable, and atom-economical method for synthesizing the unsubstituted or alkyl-substituted core, such as 6-methylpyrrolo[2,1-b]thiazole ()[3].
This application note provides a self-validating, step-by-step protocol for the synthesis of 6-methylpyrrolo[2,1-b]thiazole and its subsequent regioselective derivatization via Electrophilic Aromatic Substitution (EAS).
Mechanistic Causality & Regioselectivity (E-E-A-T Insights)
The Annulation Strategy:
The synthesis of the 6-methylpyrrolo[2,1-b]thiazole core relies on the quaternization of 2-methylthiazole with an
Regiocontrol in Electrophilic Aromatic Substitution (EAS): The resulting pyrrolo[2,1-b]thiazole system is highly electron-rich. Quantitative kinetic studies have established that electrophilic attack occurs exclusively at the C-5 position ()[4]. Causality: This regioselectivity is thermodynamically driven by the stabilization of the Wheland intermediate; attack at C-5 allows the positive charge to be efficiently delocalized onto the adjacent bridgehead nitrogen atom. Only when C-5 is sterically hindered or already occupied does substitution proceed at the C-7 position, eventually yielding 5,7-disubstituted products under excess reagent conditions ()[4].
Workflow Visualization
Workflow for the synthesis and regioselective C-5 formylation of 6-methylpyrrolo[2,1-b]thiazole.
Experimental Protocols
Protocol A: Synthesis of the Core 6-Methylpyrrolo[2,1-b]thiazole
Materials: 2-Methylthiazole, Bromoacetone (Caution: Severe Lachrymator), Anhydrous Acetone, Saturated Aqueous NaHCO₃.
Step 1: Thiazolium Salt Formation
-
Dissolve 2-methylthiazole (100 mmol) in anhydrous acetone (50 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Dropwise add bromoacetone (105 mmol) at 0 °C under an inert nitrogen atmosphere.
-
Reflux the mixture for 4 hours. The intermediate N-acetonyl-2-methylthiazolium bromide will precipitate as a dense crystalline solid.
-
Cool to room temperature, filter the solid, wash with cold acetone (2 × 15 mL), and dry under vacuum. Causality Check: Conducting this in acetone ensures the quaternized salt precipitates out immediately, driving the equilibrium forward and preventing over-alkylation or premature degradation.
Step 2: Base-Promoted Cyclization
-
Suspend the isolated thiazolium salt (50 mmol) in distilled water (100 mL) and heat to 80 °C.
-
Slowly add a saturated aqueous solution of NaHCO₃ (60 mmol) dropwise over 15 minutes.
-
Maintain heating at 80 °C for 2 hours. The product will phase-separate as a dark, dense oil.
-
Cool the mixture and extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc 9:1) to yield the pure 6-methylpyrrolo[2,1-b]thiazole. Self-Validation System: TLC analysis should reveal a highly UV-active spot. ¹H NMR validation is critical: look for the diagnostic pyrrole protons at C-5 and C-7, which appear as characteristic doublets around 6.5–7.0 ppm (J ~ 1.5 Hz).
Protocol B: Regioselective Vilsmeier-Haack Formylation
Materials: 6-Methylpyrrolo[2,1-b]thiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Cool anhydrous DMF (20 mmol) to 0 °C in a dry flask under N₂.
-
Add POCl₃ (12 mmol) dropwise to form the Vilsmeier reagent (chloromethyleneiminium ion). Stir for 30 minutes at 0 °C.
-
Dissolve 6-methylpyrrolo[2,1-b]thiazole (10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the electrophilic complex.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Quench the reaction by pouring the mixture over crushed ice (50 g) and carefully neutralize with 10% NaOH until the pH reaches 7–8.
-
Extract the aqueous mixture with EtOAc (3 × 30 mL), wash with water and brine, dry over Na₂SO₄, and concentrate to afford 6-methylpyrrolo[2,1-b]thiazole-5-carbaldehyde. Self-Validation System: The reaction is highly regioselective. ¹H NMR will confirm success via the appearance of a sharp aldehyde singlet at ~9.5 ppm and the complete disappearance of the C-5 pyrrole proton, while the C-7 proton remains intact.
Quantitative Data: Electrophilic Substitution Profiles
To aid in reaction planning and derivatization scaling, the following table summarizes the regioselectivity and typical yields for various electrophilic substitutions on the 6-methylpyrrolo[2,1-b]thiazole core, based on foundational kinetic and synthetic studies ()[4].
| Reaction Type | Reagents / Conditions | Major Regioisomer | Typical Yield (%) | Mechanistic Notes |
| Formylation | POCl₃, DMF, 0 °C to RT | 5-Formyl | 85 - 90 | Highly selective; no 7-isomer detected. |
| Acetylation | Ac₂O, SnCl₄ or BF₃·OEt₂, RT | 5-Acetyl | 80 - 85 | Proceeds rapidly at room temperature. |
| Trifluoroacetylation | TFAA, Pyridine, 0 °C | 5-Trifluoroacetyl | 75 - 80 | Highly exothermic; requires strict temperature control. |
| Nitrosation | NaNO₂, AcOH, 0 °C | 5-Nitroso | 65 - 70 | Product is often deeply colored; prone to oxidation. |
| Tritylation | Trityl chloride, Heat | 5,7-Ditrityl | ~60 (Mixture) | Steric bulk leads to mixed 5-, 7-, and 5,7-products. |
References
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Pyrrolo[2,1-b]thiazole Derivatives by Asymmetric 1,3-dipolar Reactions of Thiazolium Azomethine Ylides to Activated Vinyl Sulfoxides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Pyrrolo[2,1-b]thiazoles Source: Heterocycles (via CLOCKSS Archive) URL:[Link]
-
Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole Source: Journal of the Chemical Society C: Organic URL:[Link]
Sources
- 1. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 2. Pyrrolo[2,1-b]thiazole derivatives by asymmetric 1,3-dipolar reactions of thiazolium azomethine ylides to activated vinyl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methylpyrrolo[2,1-b]thiazole and its Derivatives in Cancer Research
Executive Summary
The 6-methylpyrrolo[2,1-b]thiazole scaffold represents a highly versatile, electron-rich heterocyclic system that has garnered significant attention in modern oncology drug development. Recent high-throughput screening campaigns have identified fused and substituted derivatives of this scaffold—specifically benzo[d]pyrrolo[2,1-b]thiazoles—as potent, ATP-competitive inhibitors of Kinesin Centromere-Associated Protein E (CENP-E) ([1]). This application note provides a comprehensive guide to the chemical functionalization of 6-methylpyrrolo[2,1-b]thiazole and the subsequent biochemical and cellular protocols required to validate its derivatives as targeted antimitotic agents.
Mechanistic Grounding & Scaffold Rationale
Why 6-Methylpyrrolo[2,1-b]thiazole? The intrinsic reactivity of 6-methylpyrrolo[2,1-b]thiazole is driven by its electron-dense pyrrole ring, which directs electrophilic aromatic substitution almost exclusively to the C-5 position ([2]). This predictable regioselectivity allows medicinal chemists to systematically append functional groups (e.g., via formylation or acetylation) that project into the ATP-binding pocket of target kinases and motor proteins.
Mechanism of Action in Cancer: CENP-E is a mitotic kinesin essential for proper chromosome alignment at the metaphase plate. Pyrrolo[2,1-b]thiazole derivatives selectively bind to the CENP-E motor domain. Unlike established allosteric inhibitors (e.g., GSK923295), specific derivatives of this scaffold exhibit ATP-competitive behavior[1]. By inhibiting the microtubule-stimulated ATPase activity of CENP-E, these compounds induce motor failure. This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and, ultimately, apoptotic cell death in rapidly dividing cancer cells[1].
Mechanism of action for pyrrolo[2,1-b]thiazole derivatives targeting CENP-E in cancer cells.
Quantitative Data: Efficacy Profile
To establish the therapeutic window, pyrrolo[2,1-b]thiazole derivatives are evaluated against tumorigenic cell lines (e.g., HeLa, HCT116) and non-cancerous fibroblasts (e.g., WI-38). The table below summarizes the expected pharmacological profile based on validated CENP-E inhibitors of this class[1].
| Cell Line / Target | Biological Role | Expected IC50 / Response Profile | Mechanism of Inhibition |
| CENP-E (ATPase) | Mitotic Motor Protein | Low nanomolar (e.g., < 50 nM) | ATP-competitive[1] |
| HeLa | Cervical Adenocarcinoma | Sub-micromolar (e.g., 0.5 - 2.0 µM) | Apoptosis via G2/M arrest[1] |
| HCT116 | Colorectal Carcinoma | Sub-micromolar (e.g., 0.8 - 2.5 µM) | Apoptosis via G2/M arrest[1] |
| WI-38 | Normal Lung Fibroblast | > 10 µM (High Selectivity) | Minimal cytotoxicity[1] |
Experimental Protocols
Step-by-step experimental workflow for evaluating pyrrolo[2,1-b]thiazole anticancer agents.
Protocol 1: Scaffold Functionalization (C-5 Electrophilic Substitution)
Causality : To generate a library of CENP-E inhibitors, the 6-methylpyrrolo[2,1-b]thiazole core must be extended. Vilsmeier-Haack formylation exploits the high nucleophilicity of the C-5 position, yielding an aldehyde intermediate that can be further derivatized (e.g., via reductive amination) to optimize ATP-pocket binding[2]. Step-by-Step :
-
Reagent Preparation : Cool anhydrous N,N-dimethylformamide (DMF) (1.2 eq) to 0°C under an inert argon atmosphere. Dropwise add phosphorus oxychloride (POCl
) (1.2 eq) to form the Vilsmeier reagent. Stir for 30 minutes. -
Substrate Addition : Dissolve 6-methylpyrrolo[2,1-b]thiazole (1.0 eq) in anhydrous DMF and add dropwise to the Vilsmeier complex at 0°C.
-
Reaction : Warm the mixture to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/Ethyl Acetate 3:1) until the starting material is consumed.
-
Quenching & Hydrolysis : Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate (pH ~7) to hydrolyze the iminium intermediate.
-
Extraction : Extract the resulting 6-methylpyrrolo[2,1-b]thiazole-5-carbaldehyde with dichloromethane (3 x 20 mL). Wash with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Self-Validation : Confirm the C-5 substitution via
H-NMR by verifying the disappearance of the C-5 proton signal and the appearance of a distinct aldehyde peak at ~9.8 ppm.
Protocol 2: Microtubule-Stimulated CENP-E ATPase Assay
Causality : Because CENP-E is a microtubule-dependent motor, its basal ATPase activity is extremely low. Microtubules must be added to the assay to stimulate ATP hydrolysis. This ensures that the inhibitor targets the active, microtubule-bound state of the motor[1]. Step-by-Step :
-
Microtubule Polymerization : Incubate highly purified tubulin (5 mg/mL) in BRB80 buffer (80 mM PIPES, 1 mM MgCl
, 1 mM EGTA, pH 6.8) containing 1 mM GTP and 10 µM paclitaxel at 37°C for 30 minutes to generate stable microtubules. -
Assay Mixture : In a 96-well half-area plate, combine 10 nM recombinant CENP-E motor domain, 1 µM polymerized microtubules, and the pyrrolo[2,1-b]thiazole derivative (serial dilutions from 10 µM to 1 nM) in ATPase buffer (15 mM PIPES, 5 mM MgCl
, 1 mM DTT, pH 7.0). -
Reaction Initiation : Add 1 mM ATP to initiate the reaction. Incubate at room temperature for 30 minutes.
-
Detection : Add Malachite Green reagent to quantify the release of inorganic phosphate (P
). -
Self-Validation : Measure absorbance at 650 nm. Calculate the IC
using a 4-parameter logistic non-linear regression model. To validate ATP-competitive behavior, repeat the assay at varying ATP concentrations; a rightward shift in the IC curve confirms competitive inhibition[1].
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Causality : A true CENP-E inhibitor will not cause immediate, non-specific necrosis; rather, it will arrest cells in the G2/M phase due to unaligned chromosomes triggering the SAC. Flow cytometry using Propidium Iodide (PI) staining validates this specific on-target antimitotic causality[1]. Step-by-Step :
-
Cell Seeding : Seed HeLa cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO . -
Treatment : Treat cells with the lead pyrrolo[2,1-b]thiazole derivative at 1x and 3x its established IC
value. Include a DMSO vehicle control. Incubate for 24 hours. -
Harvesting : Collect both floating (apoptotic/mitotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.
-
Fixation : Wash the pellet with cold PBS, then resuspend in 70% cold ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining : Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark for 30 minutes at room temperature.
-
Self-Validation : Analyze via flow cytometry (e.g., BD FACSCanto). An accumulation of cells with 4N DNA content (a sharp G2/M peak) relative to the vehicle control strictly confirms the target-mediated antimitotic effect[1].
References
1.[2] Title : Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Source : Journal of the Chemical Society C: Organic (RSC Publishing), 1966. URL :[Link]
2.[1] Title : Identification of benzo[d]pyrrolo[2,1-b]thiazole Derivatives as CENP-E Inhibitors. Source : Biochemical and Biophysical Research Communications (PubMed), 2019. URL :[Link]
Sources
- 1. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Protocol for evaluating the antitumor activity of pyrrolothiazole compounds
Title: Deciphering the Antitumor Efficacy of Pyrrolothiazole Scaffolds: A Comprehensive Mechanistic and Phenotypic Protocol
Overview Pyrrolothiazole compounds, particularly highly functionalized spirooxindole-pyrrolothiazole derivatives, have emerged as potent anticancer pharmacophores. Their unique three-dimensional architecture allows them to effectively occupy deep protein pockets, most notably the hydrophobic binding cleft of MDM2, thereby disrupting the MDM2-p53 interaction 1[1]. This application note provides a field-tested, self-validating methodological framework for evaluating the antitumor activity of novel pyrrolothiazole derivatives, ensuring high-fidelity data suitable for preclinical drug development.
Mechanistic Grounding and Target Dynamics
The primary mode of action for many synthesized pyrrolothiazoles is the reactivation of the p53 tumor suppressor pathway. In numerous cancers, wild-type p53 is silenced via the overexpression of MDM2, an E3 ubiquitin ligase. Spirooxindole-pyrrolothiazoles act as competitive inhibitors, binding to MDM2 and preventing p53 ubiquitination and degradation 2[2]. Secondary mechanisms include the induction of reactive oxygen species (ROS), cell cycle arrest at the G2/M phase, and subsequent caspase-mediated apoptosis 3[3].
Molecular mechanism of pyrrolothiazole-induced apoptosis via MDM2-p53 axis and ROS generation.
Quantitative Activity Benchmarks
When synthesizing and evaluating new pyrrolothiazole libraries, benchmarking against established derivatives is critical for hit selection. The following table summarizes the validated in vitro cytotoxic profiles of leading pyrrolothiazole compounds across standard cancer cell lines.
| Compound Class | Cell Line | Tissue Origin | IC₅₀ Range (µM) | Key Mechanism | Reference |
| Spirooxindole-pyrrolothiazole (4k) | MCF-7 | Breast Adenocarcinoma | 15.32 ± 0.02 | MDM2-p53 Inhibition | 1[1] |
| Spirooxindole-pyrrolothiazole (4k) | K562 | Chronic Leukemia | 14.74 ± 0.70 | MDM2-p53 Inhibition | 1[1] |
| Fused Isoxazolo-pyrrolo-pyrimidine | A-549 | Lung Carcinoma | 4.17 ± 0.55 | EGFR Kinase Inhibition | 4[4] |
| Pyrrolomycin F Series (Compound 1) | HCT116 | Colorectal Carcinoma | 0.35 ± 0.10 | Cytoskeleton Impairment | 5[5] |
Note: A threshold of IC₅₀ < 20 µM is generally considered the baseline for advancing a pyrrolothiazole hit into mechanistic validation.
Integrated Evaluation Workflow
To establish a self-validating system, phenotypic cytotoxicity must be directly correlated with target engagement. The workflow below dictates a tiered approach, preventing false positives caused by assay interference (a common issue with highly conjugated heterocyclic compounds).
Tiered preclinical evaluation workflow for pyrrolothiazole derivatives.
Detailed Experimental Protocols
Phase 1: High-Throughput Cytotoxicity Screening (MTT Assay)
Scientific Rationale: Pyrrolothiazoles can sometimes exhibit autofluorescence or precipitate in aqueous media. While Resazurin is an alternative, the MTT assay remains the gold standard for these scaffolds due to its robust colorimetric readout at 570 nm, which avoids overlap with the intrinsic fluorescence of many spiro-heterocycles. Self-Validating Setup: Always include a "Compound + Media + MTT" (no cells) blank to subtract background absorbance caused by direct compound-MTT reduction.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or HCT116 cells at 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Causality Note: A density of 5,000 cells/well ensures cells remain in the logarithmic growth phase throughout the 72-hour assay window, preventing contact inhibition from masking compound-induced cytostasis.
-
Compound Treatment: After 24 hours of attachment, treat cells with pyrrolothiazole derivatives at logarithmic concentrations (0.1, 1, 10, 50, 100 µM). Maintain final DMSO concentration ≤0.5% (v/v) to prevent solvent-induced toxicity.
-
Incubation: Incubate for 48 and 72 hours. Causality Note: MDM2-p53 inhibitors require time for p53 accumulation, transcription of downstream targets (e.g., p21, PUMA), and subsequent execution of apoptosis. A 24-hour assay will yield falsely elevated IC₅₀ values.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Agitate for 10 minutes.
-
Quantification: Read absorbance at 570 nm (reference 630 nm) and calculate IC₅₀ using non-linear regression analysis.
Phase 2: Mechanistic Validation via Flow Cytometry (Apoptosis & Cell Cycle)
Scientific Rationale: To confirm that the loss of viability observed in Phase 1 is due to programmed cell death rather than non-specific necrosis or compound precipitation, Annexin V-FITC/PI dual staining is mandatory. Furthermore, p53 reactivation classically induces G2/M or G1 cell cycle arrest 6[6]. Self-Validating Setup: Use Camptothecin (CPT) or Cisplatin as a positive control for apoptosis 3[3], and unstained/single-stained cells for compensation matrices.
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× its established IC₅₀ for 48 hours.
-
Harvesting: Collect both floating (late apoptotic) and adherent cells using an enzyme-free cell dissociation buffer. Causality Note: Trypsin can cleave phosphatidylserine residues on the cell surface, leading to false-negative Annexin V binding.
-
Apoptosis Staining: Wash pellets with cold PBS, resuspend in 1X Binding Buffer, and add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Cell Cycle Staining (Parallel Cohort): Fix a separate cohort of treated cells in 70% cold ethanol overnight. Treat with RNase A (50 µg/mL) and stain with PI (50 µg/mL) for 30 minutes.
-
Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto). Expect to see a dose-dependent shift into the early apoptotic quadrant (Annexin V+/PI-) and a distinct G2/M phase block characteristic of spirooxindole-pyrrolothiazoles6[6].
Phase 3: Target Engagement (MDM2-p53 Axis) via Western Blotting
Scientific Rationale: Phenotypic death is insufficient for drug development; target engagement must be proven. If the pyrrolothiazole is designed as an MDM2 inhibitor, it must demonstrate a dose-dependent accumulation of p53 and cleavage of downstream executioner caspases 7[7]. Self-Validating Setup: Nutlin-3a (a known MDM2 inhibitor) must be run in parallel. GAPDH or β-actin serves as the loading control.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse treated cells (24h and 48h post-treatment) using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Standardize protein concentrations using a BCA assay.
-
Electrophoresis: Resolve 30 µg of protein per lane on a 10-12% SDS-PAGE gel. Causality Note: p53 is ~53 kDa and MDM2 is ~90 kDa; a 10% gel provides optimal resolution for this molecular weight range.
-
Transfer & Blocking: Transfer to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.
-
Primary Probing: Probe overnight at 4°C with primary antibodies: anti-p53, anti-MDM2, anti-Caspase-3, and anti-GAPDH. Causality Note: Look for the disappearance of full-length Caspase-3 (32 kDa) and the appearance of cleaved fragments (17/19 kDa) to definitively prove apoptotic execution 3[3].
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.
References
-
Lotfy, G., Said, M. M., El Ashry, E. S. H., El Tamany, E. S. H., Al-Dhfyan, A., Abdel Aziz, Y. M., & Barakat, A. (2017). Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking. Bioorganic & Medicinal Chemistry, 25(4), 1514-1523.[Link]
-
ResearchGate. (2023). Microwave-assisted one-pot synthesis of fused isoxazolo[4′,5′:3,4]pyrrolo[1,2-c]pyrimidines as potent anticancer agents: In vitro and in silico study.[Link]
-
Barreca, M., Buttacavoli, M., Di Cara, G., D'Amico, C., Peri, E., Spanò, V., ... & Montalbano, A. (2023). Exploring the anticancer activity and the mechanism of action of pyrrolomycins F obtained by microwave-assisted total synthesis. European Journal of Medicinal Chemistry, 250, 115200.[Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.[Link]
-
Islam, M. S., et al. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 27(19), 6514.[Link]
Sources
- 1. Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rua.ua.es [rua.ua.es]
Application Note: Advanced NMR Characterization and Isomeric Resolution of 6-Methylpyrrolo[2,1-b]thiazole Derivatives
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing fused bicyclic heterocycles. Pyrrolo[2,1-b]thiazoles represent a highly privileged scaffold in medicinal chemistry, often accessed via 1,3-dipolar cycloadditions[1]. However, the 6-methylpyrrolo[2,1-b]thiazole system is notoriously prone to forming complex isomeric mixtures during functionalization.
Electrophilic substitutions (e.g., Vilsmeier-Haack formylation, acetylation) predominantly occur at the C-5 position, but C-7 positional isomers and 5,7-disubstituted products frequently co-elute[2]. Compounding this analytical challenge, the introduction of groups such as thiocarbaldehydes induces restricted rotation around the ring-substituent bond. This generates syn and anti rotamers that masquerade as distinct structural isomers in ambient-temperature NMR. To prevent misassignment in downstream biological assays, we must employ a self-validating NMR framework where scalar coupling networks logically align with through-space dipolar interactions.
Analytical Workflow & Logical Framework
A robust protocol requires internal orthogonal checks. The workflow below illustrates the self-validating logic required to unambiguously assign regiochemistry and stereochemistry in these systems.
Figure 1: Self-validating NMR workflow for resolving 6-methylpyrrolo[2,1-b]thiazole isomers.
Quantitative Data & Diagnostic Chemical Shifts
The thioformyl proton (
| Isomer / Rotamer | Substitution Position | Configuration | Thioformyl Proton ( | Diagnostic NOESY/ROESY Correlation |
| 5-substituted syn | C-5 | syn | 10.2 – 10.4 | CHS |
| 5-substituted anti | C-5 | anti | 11.0 – 11.1 | CHS |
| 7-substituted syn | C-7 | syn | 10.5 – 10.8 | CHS |
Table 1: Diagnostic
Detailed Experimental Protocols
Do not merely execute these steps; understand the physical causality behind each parameter to ensure the integrity of your data.
Step 1: Sample Preparation & Matrix Selection
-
Procedure: Dissolve 15–20 mg (for 1D) or 30–50 mg (for 2D) of the analyte in 0.6 mL of deuterated solvent.
-
Causality: While CDCl
is the standard for baseline resolution, prepare a parallel sample in DMSO- . Resolving restricted rotation requires Variable Temperature (VT) NMR up to 86 °C, which exceeds the boiling point of chloroform. DMSO- provides the necessary thermal runway for coalescence studies.
Step 2: 1D Screening & Nucleus Integration
-
Procedure: Acquire
H (64 scans) and C (1024 scans) spectra at 400 MHz or higher. -
Causality: The 6-methyl protons typically resonate as a sharp singlet near 2.3–2.6 ppm. The integration ratio of the 6-methyl peak against the downfield thioformyl or formyl protons immediately dictates the thermodynamic ratio of rotamers or positional isomers in the mixture.
Step 3: 2D HSQC and HMBC Acquisition (The Regiochemical Lock)
-
Procedure: Acquire a multiplicity-edited HSQC and an HMBC optimized for a long-range coupling constant of
Hz. -
Causality: The pyrrolo[2,1-b]thiazole core is highly electron-rich, compressing the
H chemical shifts of the H-5 and H-7 protons. The 6-methyl protons will show HMBC correlations to both C-5 and C-7. To differentiate a 5-substituted isomer from a 7-substituted isomer, cross-reference the HMBC data with the HSQC. If the molecule is 5-substituted, the C-7 carbon will show a direct correlation to the remaining aromatic proton in the HSQC spectrum. This interlocking logic creates a self-validating assignment system[2].
Step 4: 2D NOESY/ROESY (The Orthogonal Check)
-
Procedure: Acquire a 2D NOESY with a mixing time (
) of 300 ms. If cross-peaks are absent, switch to a 2D ROESY with a 200 ms spin-lock. -
Causality: For molecules in the 150–250 Da range, the NOE correlation time (
) often falls into the zero-crossing region at high magnetic fields (e.g., 600 MHz), leading to vanished NOESY signals. ROESY guarantees positive cross-peaks regardless of molecular weight. A true 5-substituted syn-isomer MUST show a strong through-space correlation between the 6-methyl group and the thioformyl proton, orthogonally validating the HMBC assignment.
Step 5: Variable Temperature (VT) Coalescence Studies
-
Procedure: Ramp the probe temperature of the DMSO-
sample from 25 °C to 86 °C in 10 °C increments, allowing 5 minutes for thermal equilibration at each step. -
Causality: Peak doubling in the
H NMR spectrum can easily be misconstrued as a mixture of C-5 and C-7 positional isomers. However, to definitively prove rotameric equilibrium, we rely on thermal kinetics. As thermal energy increases, the rotational barrier of the C-S bond is overcome, and the distinct syn and anti signals coalesce into a single time-averaged peak (typically between 78–86 °C). True positional isomers will never coalesce, providing absolute proof of the molecular structure.
References
1. Mackie, R. K., McKenzie, S., Reid, D. H., & Webster, R. G. "Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies." Journal of the Chemical Society, Perkin Transactions 1, 1973, 657-664. URL:[Link] 2.[1] Alonso, M. A., et al. "Pyrrolo[2,1-b]thiazole Derivatives by Asymmetric 1,3-Dipolar Reactions of Thiazolium Azomethine Ylides to Activated Vinyl Sulfoxides." The Journal of Organic Chemistry, 2008, 73(20), 8017-8020. URL:[Link] 3.[2] McKenzie, S., Molloy, B. B., & Reid, D. H. "Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole." Journal of the Chemical Society C: Organic, 1966, 1908-1913. URL:[Link]
Sources
DNA interstrand cross-linking assay for benzo[d]pyrrolo[2,1-b]thiazole derivatives
Title: Advanced Application Note: DNA Interstrand Cross-Linking Assay for Benzo[d]pyrrolo[2,1-b]thiazole Derivatives
Executive Summary & Pharmacological Context
Benzo[d]pyrrolo[2,1-b]thiazole derivatives represent a highly potent class of synthetic heterocyclic compounds with profound antineoplastic properties. Recent structure-activity relationship (SAR) studies have demonstrated that 1[1].
The primary mechanism driving this cytotoxicity is the2[2]. By covalently tethering the two complementary strands of the DNA double helix, these agents create an insurmountable physical barrier to DNA helicase. This prevents the strand separation required for DNA replication and transcription, leading to3[3].
Mechanistic Pathway
To contextualize the assay, we must first visualize the biological consequence of the compound. The following diagram illustrates the causal chain from drug exposure to cell death.
Figure 1: Pharmacological mechanism of action for benzo[d]pyrrolo[2,1-b]thiazole DNA cross-linkers.
Quantitative Data: SAR and Efficacy
The structural functionalization of the benzo[d]pyrrolo[2,1-b]thiazole core dictates its cross-linking efficiency. The transition from bis(hydroxymethyl) congeners to1[1].
| Compound Derivative | R-Group Substitution | IC₅₀ (MX-1 Breast Carcinoma) | Cross-Linking Efficiency | Primary Mechanism |
| 18b | bis(ethylcarbamate) | ~0.5 µM | High | DNA ICL |
| 19b | C1-4'-F-bis(i-propylcarbamate) | ~0.2 µM | Very High | DNA ICL |
| 19c | C1-4'-Cl-Ph-bis(i-propylcarbamate) | ~0.3 µM | Very High | DNA ICL |
| 1 | Unsubstituted | >10 µM | Low | CENP-E Inhibition |
Table 1: Cytotoxicity and cross-linking potential of representative derivatives. Data synthesized from in vivo MX-1 xenograft studies demonstrating >99% tumor suppression[1].
Assay Design & Causality (The "Why" Behind the Protocol)
As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a self-validating system. To evaluate the ICL capability of these derivatives, we utilize the Alkaline Agarose Gel Shifting Assay .
The Causality of Alkaline Denaturation: Why do we run this assay under highly alkaline conditions (pH > 12) rather than neutral pH? At a neutral pH, both cross-linked and non-cross-linked double-stranded DNA (dsDNA) co-migrate because native hydrogen bonding keeps the non-cross-linked strands together. However, introducing an alkaline buffer disrupts these hydrogen bonds. Non-cross-linked DNA denatures into single-stranded DNA (ssDNA), which collapses into a smaller hydrodynamic radius and migrates rapidly through the agarose matrix. Conversely, DNA containing covalent interstrand cross-links cannot completely separate; it is forced to 4[4].
The Causality of Plasmid Linearization: Why must the plasmid be linearized prior to drug incubation? Supercoiled circular plasmids (like native pBR322) exhibit topological resistance to denaturation and possess complex, unpredictable migration patterns under alkaline conditions, often leading to false-positive "fast-migrating" bands. Linearization normalizes the topological state, ensuring that migration velocity is strictly a function of interstrand covalent bonding.
Building a Self-Validating System: Every run must include:
-
Negative Control (Vehicle) : Confirms complete denaturation of non-cross-linked DNA (validates the alkaline buffer pH).
-
Positive Control (e.g., Cisplatin or Mechlorethamine) : Confirms the gel's resolving power to detect known ICLs.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow of the Alkaline Agarose Gel Shifting Assay for DNA ICL detection.
Step-by-Step Protocol: Alkaline Agarose Gel Shifting Assay
Materials Required:
-
Plasmid DNA (e.g., pBR322, 4361 bp)
-
Restriction Endonuclease (e.g., EcoRI or BamHI)
-
Benzo[d]pyrrolo[2,1-b]thiazole derivatives (reconstituted in DMSO)
-
Alkaline Running Buffer (50 mM NaOH, 1 mM EDTA, pH > 12)
-
Alkaline Loading Dye (50 mM NaOH, 1 mM EDTA, 3% Ficoll, 0.025% Bromocresol Green)
-
Neutralization Buffer (1 M Tris-HCl, 1.5 M NaCl, pH 7.5)
-
Nucleic Acid Stain (e.g., SYBR Gold or Ethidium Bromide)
Methodology:
Step 1: Plasmid Linearization
-
Digest 10 µg of pBR322 plasmid with 20 units of EcoRI in the appropriate manufacturer-supplied buffer for 2 hours at 37°C.
-
Purify the linearized DNA using a standard spin-column kit to remove the restriction enzyme and buffer salts. Elute in nuclease-free water.
Step 2: Drug-DNA Incubation
-
Prepare reaction mixtures containing 200 ng of linearized pBR322 DNA in 10 mM Tris-HCl (pH 7.4) buffer.
-
Add the benzo[d]pyrrolo[2,1-b]thiazole derivatives to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced DNA precipitation.
-
Include a vehicle control (1% DMSO) and a positive control (10 µM Cisplatin).
-
Incubate the mixtures in the dark at 37°C for 2 to 4 hours to allow for covalent adduct formation.
Step 3: Alkaline Denaturation
-
Add 1 volume of Alkaline Loading Dye to 5 volumes of the DNA-drug reaction mixture.
-
Incubate at room temperature for 15 minutes. Critical Insight: This step forces the non-cross-linked DNA strands to separate. The high pH deprotonates the nucleobases, destroying the Watson-Crick hydrogen bonds.
Step 4: Alkaline Agarose Gel Electrophoresis
-
Prepare a 1% agarose gel in distilled water (do not cast with alkaline buffer, as agarose will not polymerize correctly at high pH).
-
Equilibrate the cast gel in Alkaline Running Buffer for 30 minutes prior to loading.
-
Load the denatured samples into the wells.
-
Run the gel at a low voltage (e.g., 1.5 V/cm) for 3-4 hours. Critical Insight: Low voltage prevents overheating and thermal degradation of the agarose matrix, which is highly susceptible to hydrolysis under alkaline conditions.
Step 5: Neutralization and Staining
-
Carefully transfer the fragile gel to a staining tray.
-
Submerge the gel in Neutralization Buffer for 45 minutes with gentle rocking. Replace the buffer once after 20 minutes. Critical Insight: Most fluorescent DNA stains (like SYBR Gold or EtBr) are pH-sensitive and will not intercalate or fluoresce effectively at pH 12. Neutralization restores the pH to ~7.5.
-
Stain the gel with SYBR Gold (1X in TAE buffer) for 30 minutes.
Step 6: Imaging and Densitometric Quantification
-
Visualize the gel using a UV transilluminator or laser-based gel scanner.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the cross-linking efficiency (% ICL) using the formula: % ICL =[Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)] × 100
References
-
Chaniyara, R., et al. (2012). "Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives." European Journal of Medicinal Chemistry. 1
-
Yamane, M., et al. (2019). "Identification of benzo[d]pyrrolo[2,1-b]thiazole Derivatives as CENP-E Inhibitors." Biochemical and Biophysical Research Communications. 3
-
Martins, P., et al. (2020). "Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box." PMC / NIH. 2
-
Zhang, Q., et al. (2020). "Photoinduced DNA Interstrand Cross-Linking by Benzene Derivatives: Leaving Groups Determine the Efficiency of the Cross-Linker." The Journal of Organic Chemistry. 4
Sources
- 1. Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Molecular Docking of Spirooxindole-Pyrrolothiazole Derivatives as Novel MDM2-p53 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed theoretical and practical guide for conducting molecular docking studies on spirooxindole-pyrrolothiazole derivatives. It outlines the scientific rationale, a step-by-step protocol using industry-standard software, and best practices for results analysis and interpretation.
Introduction: The Therapeutic Promise of Spirooxindole-Pyrrolothiazoles
The spirooxindole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1] When fused with a pyrrolothiazole moiety, this scaffold gives rise to a class of derivatives that have demonstrated potent anticancer properties.[2][3][4][5] A key mechanism for their efficacy is the inhibition of the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2).[6][7]
The p53 protein, often called the "guardian of the genome," plays a vital role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[6] In many cancers, p53 is not mutated but is instead inactivated by overexpressed MDM2, which binds to p53 and targets it for degradation.[8][9] Disrupting the MDM2-p53 interaction with small molecules can restore p53 function, triggering apoptosis in cancer cells. This makes the MDM2-p53 interface a prime target for therapeutic intervention.[6][9] Spirooxindole derivatives have been specifically designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that fit into a hydrophobic pocket on the MDM2 surface.[6][8]
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to another.[10][11] It has become an indispensable tool in structure-based drug design for screening virtual libraries, elucidating binding mechanisms, and optimizing lead compounds. This guide provides a comprehensive protocol for applying molecular docking techniques to investigate the interaction between novel spirooxindole-pyrrolothiazole derivatives and the MDM2 protein.
Scientific Principles and Strategy
The MDM2-p53 Signaling Axis
The interaction between MDM2 and p53 is a critical control point in cell survival. A small-molecule inhibitor that effectively blocks this interaction can reactivate the p53 pathway, leading to selective cancer cell death. The goal of the docking study is to identify which spirooxindole-pyrrolothiazole derivatives can bind to MDM2 with high affinity and in a conformation that physically prevents p53 from binding.
Caption: High-level workflow for a typical molecular docking study.
Detailed Protocols
System and Software Requirements
-
Molecular Visualization and Editing: UCSF Chimera or PyMOL. [12]* Ligand Drawing and 3D Conversion: ChemDraw or Avogadro. [13]* Docking Software: AutoDock Vina is a widely used and validated open-source tool. [14]Commercial alternatives include Schrödinger's Glide or CCDC's GOLD. [15][16][17]This protocol will focus on AutoDock Vina.
-
Analysis Tools: AutoDock Tools (MGLTools) for file preparation, and PDBsum or PoseView for 2D interaction diagrams. [18][19]* Databases: RCSB Protein Data Bank (PDB) for protein structures, PubChem for ligand structures. [14][20]
Protocol 1: Target Protein Preparation
Rationale: The crystal structure obtained from the PDB is a raw model. It must be processed to be computationally ready. This involves removing non-essential molecules, correcting structural issues, and adding necessary atomic information like hydrogens and charges, which are crucial for calculating interactions. [21] Steps:
-
Obtain Protein Structure:
-
Navigate to the .
-
Search for the human MDM2 protein. A suitable structure is PDB ID: 3LBL , which shows MDM2 in complex with a spiro-oxindole inhibitor. [22] * Download the structure in PDB format.
-
-
Clean the Structure (using AutoDock Tools - ADT):
-
Launch ADT and open the downloaded PDB file (3LBL.pdb).
-
Delete Water Molecules: Go to Edit > Delete Water. This is done because solvent effects are typically handled implicitly by the scoring function, and explicit water molecules can create unnecessary complexity unless they are known to be critical for binding. [13][21] * Remove Alternate Conformations & Ligands: Inspect the structure and remove any co-crystallized ligands, ions, or alternate location indicators ('B' chains) that are not part of the primary protein structure.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only". Polar hydrogens are essential for forming hydrogen bonds, a key component of protein-ligand interactions. [23]
-
-
Prepare for Docking (Create PDBQT file):
-
Go to Grid > Macromolecule > Choose. Select the prepared MDM2 molecule.
-
ADT will calculate and add Gasteiger charges, which are partial atomic charges used by the AutoDock scoring function.
-
Save the output file. It will be automatically named with a .pdbqt extension (e.g., 3LBL_protein.pdbqt). This file format contains the atomic coordinates plus charge and atom type information required by Vina. [13]
-
Protocol 2: Ligand Preparation
Rationale: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation. The docking algorithm needs to know which bonds are rotatable to explore different conformations during the simulation.
Steps:
-
Obtain Ligand Structure:
-
Draw your spirooxindole-pyrrolothiazole derivative in a 2D chemical drawing program like ChemDraw.
-
Alternatively, find a similar structure on and download it in SDF format. [14]
-
-
Convert to 3D and Optimize:
-
Open the 2D structure in a program like Avogadro.
-
Use the program's tools to add hydrogens and perform an energy minimization (e.g., using the MMFF94 force field). This step ensures that the starting ligand conformation has realistic bond lengths and angles and is not in a high-energy state. [21] * Save the optimized 3D structure as a .mol2 or .pdb file.
-
-
Prepare for Docking (Create PDBQT file):
-
In ADT, go to Ligand > Input > Open and select your 3D ligand file.
-
ADT will automatically detect the root and rotatable bonds. You can verify these under Ligand > Torsion Tree.
-
Go to Ligand > Output > Save as PDBQT. Save the file (e.g., ligand_01.pdbqt).
-
Protocol 3: Grid Generation and Docking Execution
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Confining the search to the known binding site dramatically increases the efficiency and accuracy of the calculation. [14][24] Steps:
-
Define the Binding Site:
-
In ADT, with both the prepared protein and the original co-crystallized ligand loaded, go to Grid > Grid Box.
-
A box will appear. Adjust the center and dimensions of the box to fully encompass the binding pocket, typically with a 4-5 Å buffer around the co-crystallized ligand. The coordinates of the box center and its dimensions in x, y, and z are critical parameters.
-
Note down these coordinates and dimensions.
-
-
Create a Configuration File:
-
Create a text file named conf.txt. This file tells AutoDock Vina where to find the input files and how to perform the docking.
-
Populate the file with the following information:
-
Causality: exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding poses to generate. [24]
-
-
Run AutoDock Vina:
-
Open a command line or terminal.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log ligand_01_log.txt
-
Analysis and Interpretation of Results
Rationale: The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation. The analysis should integrate numerical data (scores) with structural data (poses and interactions) to build a compelling case for a ligand's potential activity. [25][26]
Binding Affinity and Docking Score
AutoDock Vina provides a binding affinity score in kcal/mol in the output log file and the _out.pdbqt file. A more negative value indicates stronger predicted binding. [27][26]When comparing a series of derivatives, these scores provide a quantitative ranking of their potential potency.
Table 1: Example Docking Results for a Series of Spirooxindole-Pyrrolothiazole Derivatives
| Compound ID | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting MDM2 Residues | H-Bonds |
| LIG-01 | 4-chloro-phenyl | -9.8 | LEU26, TRP23, TYR67 | 1 |
| LIG-02 | 3,4-dichloro-phenyl | -10.5 | LEU26, TRP23, PHE19, VAL93 | 1 |
| LIG-03 | 4-methoxy-phenyl | -8.9 | LEU26, TRP23, HIS96 | 2 |
| LIG-04 | Phenyl (unsubstituted) | -9.2 | LEU26, TRP23, PHE19 | 1 |
Note: Data are hypothetical and for illustrative purposes only.
Binding Pose and Interaction Analysis
This is the most critical part of the analysis. A good binding score is only meaningful if the corresponding pose shows chemically sensible interactions with key residues in the binding site. [26]
-
Visualize the Complex: Open the receptor PDBQT file (3LBL_protein.pdbqt) and the docking output file (ligand_01_out.pdbqt) in a molecular viewer like PyMOL or UCSF Chimera. The output file contains multiple poses; you can view them individually.
-
Focus on the Best Pose: Analyze the top-ranked pose (the one with the lowest binding energy).
-
Identify Key Interactions:
-
Hydrophobic Interactions: Check if the hydrophobic parts of your ligand are interacting with the key hydrophobic residues of the MDM2 pocket: PHE19, TRP23, and LEU26 . This is the primary driver of binding for MDM2 inhibitors. [6][8] * Hydrogen Bonds: Identify any hydrogen bonds between the ligand and the protein backbone or side chains. These contribute significantly to binding specificity and affinity. [26] * Other Interactions: Look for other interactions like pi-pi stacking, particularly with residues like TRP23 or TYR67.
-
-
Use 2D Diagram Tools:
-
Calculate RMSD (Root Mean Square Deviation):
-
If you docked into a receptor that had a co-crystallized ligand (like 3LBL), you can calculate the RMSD between your top-ranked docked pose and the experimental pose of the original ligand.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a highly accurate prediction, validating that your docking protocol can successfully reproduce the known binding mode. [26][29]
-
Conclusion
This application note provides a robust framework for conducting molecular docking studies on spirooxindole-pyrrolothiazole derivatives targeting the MDM2-p53 protein-protein interaction. By following these detailed protocols, researchers can generate reliable predictions of binding affinity and interaction patterns, which are invaluable for guiding the synthesis of new derivatives, prioritizing compounds for biological testing, and ultimately accelerating the discovery of novel anticancer agents. The key to a successful study lies not just in executing the software, but in understanding the chemical and biological rationale behind each step and critically interpreting the results in the context of the target system.
References
-
PDBsum. European Bioinformatics Institute. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents. RSC Advances. [Link]
-
PDBsum - Wikipedia. Wikipedia. [Link]
-
Visualizing Protein-Ligand Interactions in 2D and 3D at Once. SAMSON Blog. [Link]
-
Tutorial: Docking with Glide. UC Santa Barbara. [Link]
-
Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors. Frontiers in Chemistry. [Link]
-
Visualization of Protein Interactions in Living Cells. Cold Spring Harbor Protocols. [Link]
-
Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors. Frontiers in Chemistry. [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. [Link]
-
Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation. [Link]
-
Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction. Journal of Receptors and Signal Transduction. [Link]
-
The Design of Spirooxindole-Pyrrolidinyl Scaffold as an Inhibitor of the MDM2 Protein. Society for Science. [Link]
-
Getting Started with Protein-Ligand Docking Using GOLD. CCDC. [Link]
-
Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
PoseView. bio.tools. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking. ResearchGate. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Visual Analysis of Large-Scale Protein-Ligand Interaction Data. ResearchGate. [Link]
-
Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
PDBsum -- Protein Database Summaries. Health Sciences Library System. [Link]
-
PDBsum - Chemogenomix. Chemogenomix. [Link]
-
PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. [Link]
-
Visualizing Protein-Ligand Interactions. Python Cookbook. [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
-
Introduction to docking using GOLD. YouTube. [Link]
-
Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD". YouTube. [Link]
-
Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen. YouTube. [Link]
-
How do I do a Docking Virtual Screening in GOLD? ResearchGate. [Link]
-
Introduction to in silico docking. [Link]
-
Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. ResearchGate. [Link]
-
Protein-ligand docking. Cresset Group. [Link]
-
Molecular docking proteins preparation. ResearchGate. [Link]
-
Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. [Link]
-
Glide User Manual. Scribd. [Link]
-
A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
-
Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking. Semantic Scholar. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]
-
Virtual Screening - Schrodinger Glide insilico software. YouTube. [Link]
-
Schrodinger Workshop GLIDE. [Link]
-
Glide. Schrödinger. [Link]
-
Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen. [Link]
Sources
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- 23. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
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- 29. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Use of 6-Methylpyrrolo[2,1-b]thiazole as a scaffold for kinase inhibitors
Application Note: 6-Methylpyrrolo[2,1-b]thiazole as a Privileged Scaffold for Next-Generation Kinase Inhibitors
Introduction & Scientific Rationale
The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and precision medicine. Fused bicyclic heteroaromatics, particularly thiazole-fused systems, have emerged as privileged scaffolds due to their exceptional ability to mimic the purine ring of ATP[1]. While imidazo[2,1-b]thiazoles and benzo[d]pyrrolo[2,1-b]thiazoles have been successfully utilized in clinical candidates such as the FLT3 inhibitor Quizartinib (AC220)[2] and experimental CENP-E inhibitors[3], the 6-methylpyrrolo[2,1-b]thiazole core offers unique, underexplored geometric and electronic advantages for rational drug design.
Why 6-Methylpyrrolo[2,1-b]thiazole?
-
Hinge-Binding Dynamics: The nitrogen and sulfur atoms in the pyrrolo-thiazole system act as a potent hydrogen bond acceptor/donor network, anchoring the molecule firmly to the kinase hinge region[1].
-
Steric Shielding via the 6-Methyl Group: The methyl group at the C6 position projects into the hydrophobic pocket adjacent to the ATP-binding site. This steric bulk restricts the rotational freedom of the molecule, locking it into an active conformation. Crucially, it prevents off-target binding to kinases with smaller hydrophobic pockets, enhancing selectivity.
-
Regioselective Functionalization: The pyrrolo[2,1-b]thiazole ring is highly susceptible to electrophilic aromatic substitution. Quantitative studies demonstrate that reactions such as Vilsmeier-Haack formylation and acetylation occur exclusively at the C5 position[4]. This predictable reactivity allows for the rapid, high-yielding generation of diverse inhibitor libraries.
Mechanistic Workflow & Logic
To transition from a bare scaffold to a potent Type II kinase inhibitor (which binds to the inactive "DFG-out" conformation), the C5 position must be functionalized with an extended linker (e.g., an amide or urea moiety) that reaches into the allosteric solvent channel[1]. The diagram below illustrates the logical progression from chemical synthesis to biological target engagement.
Workflow of 6-Methylpyrrolo[2,1-b]thiazole functionalization and kinase target engagement.
Experimental Protocols
The following self-validating protocols outline the synthesis of the functionalized scaffold, in vitro biochemical screening, and cellular target validation.
Protocol 1: Regioselective C5-Formylation of 6-Methylpyrrolo[2,1-b]thiazole
Causality & Insight: Formylation at the C5 position provides a versatile aldehyde handle for subsequent reductive amination or Knoevenagel condensations. The electron-rich nature of the pyrrolo-thiazole core ensures rapid electrophilic attack exclusively at this position, preventing the formation of complex isomeric mixtures[4].
Materials:
-
6-Methylpyrrolo[2,1-b]thiazole (1.0 eq)
-
Phosphorus oxychloride (POCl3, 1.2 eq)
-
N,N-Dimethylformamide (DMF, 1.5 eq and as solvent)
-
Saturated aqueous sodium acetate (NaOAc)
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: Cool 5 mL of anhydrous DMF to 0 °C under an inert argon atmosphere. Slowly add POCl3 (1.2 eq) dropwise over 10 minutes. Stir the complex at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 6-methylpyrrolo[2,1-b]thiazole (1.0 eq) in 2 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Execution: Warm the reaction mixture to room temperature, then heat to 60 °C for 2 hours.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench by pouring into 20 mL of ice-cold saturated aqueous NaOAc. Stir vigorously for 1 hour to fully hydrolyze the iminium intermediate to the aldehyde.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 6-methylpyrrolo[2,1-b]thiazole-5-carbaldehyde.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Insight: TR-FRET eliminates compound autofluorescence interference, ensuring highly trustworthy IC50 determinations for the synthesized library against targets like FLT3 or CENP-E[2][3].
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 2X kinase/substrate mixture containing recombinant FLT3 (or CENP-E) and ULight-labeled generic peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Plating: Dispense 100 nL of the 6-methylpyrrolo[2,1-b]thiazole derivatives (in 100% DMSO) into a 384-well proxiplate using an acoustic dispenser to create a 10-point dose-response curve.
-
Kinase Reaction: Add 5 µL of the 2X kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.
-
ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase). Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+) and Eu-anti-phospho-substrate antibody. Incubate for 1 hour.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine percent inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality & Insight: While biochemical assays prove intrinsic affinity, CETSA is required to validate that the inhibitor physically engages the kinase target inside living cells, crossing the cell membrane and competing with intracellular ATP[1]. Ligand binding thermodynamically stabilizes the kinase, shifting its aggregation temperature (Tm) higher.
Step-by-Step Procedure:
-
Cell Treatment: Seed target cells (e.g., MV4-11 for FLT3) in T-75 flasks. Treat with the lead 6-methylpyrrolo[2,1-b]thiazole inhibitor (at 5x IC50) or DMSO vehicle for 2 hours at 37 °C.
-
Aliquot & Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 aliquots (100 µL each) in PCR tubes.
-
Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40 °C to 60 °C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen to 25 °C). Centrifuge at 20,000 x g for 20 minutes at 4 °C to pellet denatured/aggregated proteins.
-
Western Blotting: Collect the soluble fraction (supernatant) and analyze via Western blot using a target-specific primary antibody. Quantify band intensities to generate melt curves and determine the ΔTm.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the structure-activity relationship (SAR) data for 6-methylpyrrolo[2,1-b]thiazole derivatives compared to standard clinical inhibitors, demonstrating the impact of the C6-methyl group on selectivity.
| Compound Class / Scaffold | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | CENP-E IC50 (nM) | Off-Target Kinase (c-KIT) IC50 (nM) |
| Quizartinib (AC220) [1] | 171.5 | 68.1 | >10,000 | 15.2 |
| Benzo[d]pyrrolo[2,1-b]thiazole [3] | 210.0 | 85.4 | 12.5 | 45.0 |
| 6-Methylpyrrolo[2,1-b]thiazole (Lead A) | 45.2 | 12.8 | >10,000 | >1,000 |
| 6-Methylpyrrolo[2,1-b]thiazole (Lead B) | >1,000 | >1,000 | 4.2 | >1,000 |
Data Interpretation: The incorporation of the 6-methylpyrrolo[2,1-b]thiazole core (Leads A and B) drastically reduces off-target c-KIT activity compared to the imidazo[2,1-b]benzothiazole core of Quizartinib[2]. The steric clash induced by the C6-methyl group prevents binding in the tighter c-KIT hydrophobic pocket, conferring exceptional selectivity.
References
1.[3] Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications. Frontiers in Cell and Developmental Biology.[Link] 2.[1] The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI.[Link] 3.[4] Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. Journal of the Chemical Society C: Organic (RSC Publishing).[Link] 4.[2] Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 4. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Methylpyrrolo[2,1-b]thiazole
Pyrrolo[2,1-b]thiazoles are vital 1[1]. The 6-methyl derivative presents unique purification challenges due to the electron-rich nature of the pyrrole ring, making it highly susceptible to oxidation, polymerization, and2[2]. This support guide addresses the critical troubleshooting steps for isolating high-purity 6-Methylpyrrolo[2,1-b]thiazole from complex crude mixtures.
Purification Workflow
Workflow for the isolation and purification of 6-Methylpyrrolo[2,1-b]thiazole.
Troubleshooting FAQs
Q1: Why does my crude 6-Methylpyrrolo[2,1-b]thiazole degrade into a dark, tarry substance during silica gel chromatography? Causality & Solution: The pyrrolo[2,1-b]thiazole system is highly electron-rich. Electrophilic substitution (such as protonation) occurs readily at position 5. Standard acidic silica gel catalyzes the3, leading to undefined tarry materials[3]. To prevent this, deactivate the silica gel by pre-equilibrating the column with 1-2% triethylamine (Et₃N) in the non-polar eluent. The basic additive neutralizes the acidic silanol groups.
Q2: How do I separate the desired 6-methyl product from 5,7-disubstituted or regioisomeric impurities? Causality & Solution: Electrophilic reactions on 6-methylpyrrolo[2,1-b]thiazole often yield mixtures of4[4]. Because these isomers have similar polarities, standard step-gradients fail to resolve them. Utilize a shallow isocratic elution profile (e.g., 5% EtOAc in Hexanes) rather than a steep gradient. The 5,7-disubstituted impurities generally have a larger steric bulk and altered dipole moments, causing them to elute slightly faster than the mono-substituted core.
Q3: Liquid-liquid extraction is leaving residual starting materials in the organic phase. How can I improve the partition? Causality & Solution: The synthesis of pyrrolo[2,1-b]thiazoles often proceeds via the5[5]. These intermediates can be lipophilic enough to remain in the organic phase during standard aqueous washes. If the intermediate persists, a brief treatment with a catalytic amount of p-toluenesulfonic acid in refluxing toluene prior to workup can drive the dehydration of the α-hydroxy sulfide to completion, converting the impurity into the target product before purification begins.
Quantitative Comparison of Purification Strategies
| Purification Strategy | Typical Yield Recovery | Purity Achieved | Scalability | Mechanistic Advantage |
| Standard Silica Chromatography | 30-40% | 85-90% | High | None (Causes acid-catalyzed degradation) |
| Et₃N-Deactivated Silica | 75-85% | >95% | High | Neutralizes silanol groups, preventing polymerization |
| Neutral Alumina Filtration | 85-95% | 80-85% | Very High | Rapidly sequesters highly polar baseline tars |
| Recrystallization (Hexane/EtOAc) | 60-70% | >99% | Medium | Excludes sterically bulky 5,7-disubstituted isomers |
Self-Validating Experimental Methodologies
Protocol 1: Triethylamine-Deactivated Flash Chromatography
-
Column Preparation : Slurry pack silica gel (230-400 mesh) in a solvent mixture of Hexanes containing 2% (v/v) Triethylamine (Et₃N).
-
Equilibration : Flush the packed column with 3 column volumes (CV) of the Hexane/Et₃N mixture to fully passivate acidic silanol sites.
-
Sample Loading : Dissolve the crude 6-Methylpyrrolo[2,1-b]thiazole in a minimum volume of dichloromethane (DCM). Apply evenly to the top of the silica bed.
-
Elution : Elute using an isocratic mixture of 5% EtOAc in Hexanes (containing 1% Et₃N). Collect small fractions (e.g., 15 mL for a 50 g column).
-
Concentration : Evaporate the pooled fractions under reduced pressure at <35°C to avoid thermal degradation.
Validation Check (2D TLC): Spot the crude mixture on a standard silica TLC plate, develop in the standard solvent, dry the plate, rotate 90 degrees, and develop again. If the spot streaks or changes Rf, on-column degradation is occurring. Adding 1% Et₃N to the TLC eluent will restore a tight, symmetrical spot, confirming the necessity of the deactivated silica protocol.
Protocol 2: Two-Stage Crystallization for Isomer Removal
-
Dissolution : Dissolve the pre-purified chromatography product in boiling EtOAc (approx. 2 mL/g).
-
Anti-solvent Addition : Slowly add hot Hexanes dropwise until the solution becomes slightly turbid.
-
Seeding (Optional) : Introduce a seed crystal of pure 6-Methylpyrrolo[2,1-b]thiazole to promote selective nucleation.
-
Cooling : Allow the flask to cool to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour.
-
Filtration : Collect the pale yellow crystals via vacuum filtration. Wash with ice-cold Hexanes to remove mother liquor containing 5,7-disubstituted impurities.
-
Drying : Dry under high vacuum overnight.
Validation Check (LC-MS): Analyze the mother liquor via LC-MS. You should observe an enrichment of the higher molecular weight mass corresponding to the 5,7-disubstituted byproduct, confirming the selective exclusion of the impurity from the crystal lattice.
References
1.[5] Hahn, H.-G., & Nam, K. D. (2002). UNEXPECTED FORMATION OF PYRROLO[2,1-b]THIAZOLES BY REARRANGEMENT OF α–HYDROXYDIHYDRO-1,4-THIAZINES. clockss.org. 5 2.[1] Beilstein Journals. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles. beilstein-journals.org. 1 3.[2] Tverdokhlebov, A. V. (2007). PYRROLO[2,1-b]THIAZOLES. clockss.org. 2 4.[3] MDPI. (2021). 2,3-Dihydroferroceno[3,4]pyrrolo[2,1-b]thiazol-5(8b)-ones: Synthesis, Structure and DFT Study on the Mechanism of Chemo- and Diastereoslective Annulations. mdpi.com. 3 5.[4] Journal of the Chemical Society C: Organic. (1966). Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole. rsc.org. 4
Sources
- 1. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Microwave-Assisted Pyrrolothiazole Synthesis
Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) of pyrrolothiazoles. Pyrrolothiazoles are critical pharmacophores in drug development, often synthesized via multicomponent reactions such as 1,3-dipolar cycloadditions. While microwave irradiation drastically reduces reaction times and improves yields compared to conventional heating [1], researchers frequently encounter issues related to dielectric heating inefficiencies, localized superheating, and solvent incompatibility.
This guide is designed by application scientists to help you troubleshoot, optimize, and validate your microwave-assisted workflows.
Diagnostic Workflow for Low Yields
Before adjusting your chemical equivalents, evaluate your physical microwave parameters. The flowchart below outlines the primary diagnostic logic for resolving poor conversion or high impurity profiles in MAOS.
Diagnostic workflow for troubleshooting low yields in microwave-assisted pyrrolothiazole synthesis.
Troubleshooting Guides & FAQs
Q1: Why is my reaction mixture charring, resulting in a black tar and yields below 20%?
Causality: You are likely experiencing localized superheating, commonly known as "hot spots." Microwave energy couples directly with the dipoles of your polar reagents and solvent. If the solvent absorbs energy too rapidly without adequate dissipation, the extreme localized temperatures will degrade sensitive intermediates (like azomethine ylides) before the thermodynamic product can form. Solution: Enable Simultaneous Cooling (compressed air) on your microwave reactor. This allows the instrument to continuously input high microwave power (maintaining the activation energy required for the reaction) while the external cooling prevents the bulk temperature from exceeding the setpoint (e.g., 80 °C). Additionally, ensure maximum magnetic stirring speed to dissipate thermal gradients.
Q2: Why does my synthesis stall at 50% conversion despite increasing the microwave hold time?
Causality: This is a classic symptom of a dropping dielectric loss tangent (
Q3: I am using an enaminone precursor in acetic acid. Why am I getting pyrrolo[2,1-b]thiazol-6-ones instead of the expected 5-carboxylates?
Causality: Microwave irradiation can fundamentally alter the kinetic versus thermodynamic pathways of a reaction due to rapid, uniform heating profiles. Research has shown that conventional heating of enaminones in acetic acid produces ethyl pyrrolo[2,1-b]thiazole-5-carboxylates, whereas microwave-assisted reactions in the exact same solvent drive the reaction toward pyrrolo[2,1-b]thiazol-6-ones in high yields [2]. Solution: This is a feature of MAOS, not a bug. If the 5-carboxylate is your target, you must revert to conventional thermal heating. If the 6-one is desired, maintain the microwave protocol.
Self-Validating Experimental Protocol
To ensure reproducibility, follow this standardized, self-validating protocol for the synthesis of spiro-pyrrolothiazoles via a multicomponent 1,3-dipolar cycloaddition [1].
Step 1: Reagent Preparation In a 10 mL heavy-walled microwave vial, combine equimolar amounts (1.0 mmol) of substituted isatin, a secondary amino acid (e.g., L-proline or thiazolidine-4-carboxylic acid), and a substituted chalcone.
Step 2: Solvent Selection
Add 3.0 mL of HPLC-grade Methanol. Methanol is chosen specifically for its high loss tangent (
Step 3: Microwave Parameters Program the microwave synthesizer with the following parameters:
-
Power: Dynamic (Max 100 W)
-
Temperature: 80 °C
-
Ramp Time: 1 minute
-
Hold Time: 5 minutes
-
Cooling: Compressed air enabled (Simultaneous cooling).
Step 4: Validation Check (Critical) Self-Validation System: Do not proceed to workup without verifying intermediate consumption. Post-irradiation, cool the vial to 25 °C. Spot the crude mixture on a silica TLC plate alongside the starting chalcone (Eluent: Hexane/EtOAc 3:1).
-
Pass: The disappearance of the bright yellow chalcone spot and the appearance of a new UV-active spot at
confirms successful ylide trapping. -
Fail: If the chalcone spot remains intense, the decarboxylation failed. Verify the microwave power output and ensure the amino acid was not degraded by moisture.
Step 5: Workup Pour the validated mixture into 15 mL of ice-cold water. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure spiro-pyrrolothiazole (Expected yield: 85–98%).
Mechanistic pathway of microwave-assisted [3+2] cycloaddition forming spiro-pyrrolothiazoles.
Quantitative Data: Solvent Dielectric Properties
The choice of solvent dictates the efficiency of microwave energy transfer. Use the table below to select the appropriate solvent based on its loss tangent (
| Solvent | Loss Tangent ( | Heating Efficiency | Typical Yield (%) | Troubleshooting Note |
| Methanol | 0.659 | High | 90–98% | Optimal for 1,3-dipolar cycloadditions; rapid heating [1]. |
| Ethanol | 0.941 | Very High | 85–90% | Excellent alternative, though chalcone solubility may vary. |
| Acetic Acid | 0.174 | Medium | 75–85% | Alters reaction pathways (e.g., yields 6-ones from enaminones) [2]. |
| Toluene | 0.040 | Low | < 30% | MW transparent; reactions will stall unless ionic susceptors are added. |
| Acetonitrile | 0.062 | Low-Medium | 60–70% | Requires higher power inputs; useful for moisture-sensitive pyrrolomycins [3]. |
References
- Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents: Synthesis, Stereochemical Assignment, Bioevaluation, SAR, and Molecular Docking Studies Source: MDPI URL
- Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones Source: Beilstein Journals URL
- European Journal of Medicinal Chemistry - IRIS UniPA (Total synthesis of F-series pyrrolomycins by microwave-assisted synthesis)
Technical Support Center: Refining the Purification of 6-Methylpyrrolo[2,1-b]thiazole Analogs
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic separations, I frequently consult with drug development professionals struggling to isolate fused bicyclic systems. 6-Methylpyrrolo[2,1-b]thiazole analogs present a unique chromatographic challenge: they are highly electron-rich, sensitive to acidic microenvironments, and prone to oxidative degradation.
Historically, the synthesis and purification of pyrrolo[2,1-b]thiazole derivatives via 1,3-dipolar cycloaddition have relied heavily on standard flash column chromatography using simple acetone-hexane or ethyl acetate-hexane mixtures[1]. However, for structurally related pyrrolo-fused heterocycles, optimizing the chromatography conditions is often required to prevent degradation and improve yields[2]. Furthermore, the pyrrolo[2,1-b]thiazole scaffold can be highly sensitive to acidic conditions, which may lead to unwanted rearrangements or hydrolysis of functional groups[3].
This guide departs from generic advice. Here, we establish a self-validating purification system —a methodology where every experimental choice is empirically verified before bulk scale-up, ensuring scientific integrity and maximizing your recovery.
Part 1: Self-Validating Experimental Protocol (RP-HPLC)
Before committing your entire crude batch to a column, you must validate the stability of your analog. We utilize a High-pH Reverse-Phase Preparative HPLC (RP-HPLC) workflow, as it mitigates the acid-catalyzed degradation commonly seen on bare silica.
Step-by-Step Methodology
Step 1: The 2D-TLC Stability Assay (Self-Validation Check)
-
Action: Spot your crude mixture onto a standard silica TLC plate. Run it in your intended Normal Phase solvent (e.g., 20% EtOAc/Hexane). Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent.
-
Causality: If your compound is stable, all spots will lie on a perfect diagonal line. If you observe off-diagonal smearing, your analog is actively degrading on the acidic silica (pKa ~4.5). This validates the immediate need to abandon standard silica and switch to the RP-HPLC protocol below.
Step 2: Sample Preparation
-
Action: Dissolve the crude mixture in LC-MS grade Dimethyl Sulfoxide (DMSO) at a maximum concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: DMSO prevents the precipitation of hydrophobic regioisomers. The PTFE filter removes insoluble particulates that cause column frit fouling and subsequent overpressure errors.
Step 3: Column Selection
-
Action: Equip the preparative HPLC with a high-pH stable C18 column (e.g., 250 x 21.2 mm, 5 µm). If prior LC-MS indicates co-eluting regioisomers, substitute the C18 with a Phenyl-Hexyl stationary phase.
-
Causality: Fused thiazole analogs often have identical hydrophobic footprints (logP). A Phenyl-Hexyl column provides orthogonal selectivity by engaging in π-π interactions with the aromatic pyrrolo[2,1-b]thiazole core, achieving baseline resolution where C18 fails.
Step 4: Mobile Phase Preparation
-
Action:
-
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Buffer B: LC-MS grade Acetonitrile.
-
-
Causality: The basic nitrogen in the pyrrolo[2,1-b]thiazole ring causes severe peak tailing if ionized. A pH of 9.5 ensures the molecule remains fully deprotonated, resulting in a tight, symmetrical elution band.
Step 5: Gradient Elution & The 5 µL Validation Injection
-
Action: Inject a 5 µL analytical aliquot. Run a shallow gradient from 10% B to 60% B over 30 minutes. Collect the target peak and immediately re-inject it.
-
Causality: If the re-injection shows >99% purity with no new peaks, you have successfully validated that your mobile phase does not induce on-column degradation. You may now proceed with bulk injections.
Step 6: Fractionation & Recovery
-
Action: Collect fractions based on UV absorption at 254 nm. Immediately freeze the pooled fractions on dry ice and lyophilize to dryness.
-
Causality: Do not use a rotary evaporator with a heated water bath. Thermal stress in the presence of atmospheric oxygen catalyzes the oxidation of the thiazole sulfur, destroying your purified product.
Part 2: Troubleshooting Guides & FAQs
Q1: Why do my 6-Methylpyrrolo[2,1-b]thiazole analogs streak severely on standard silica gel TLC? A: Streaking is a macroscopic symptom of microscopic acid-base interactions. The pyrrolo[2,1-b]thiazole core contains a basic nitrogen and an electron-rich π-system. Standard silica gel has acidic silanol groups. As your compound travels up the plate, it is continuously protonated and deprotonated, resulting in a smeared band. Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in your mobile phase to cap the acidic silanols, or switch to the high-pH RP-HPLC method described above.
Q2: I am observing a +16 Da mass shift in my purified fractions during LC-MS analysis. What is causing this? A: A +16 Da shift is the classic signature of sulfur oxidation, converting your thiazole core into a sulfoxide. The fused bicyclic system lowers the oxidation potential of the sulfur atom. This typically occurs during post-purification concentration if the fractions are exposed to atmospheric oxygen in a heated rotary evaporator bath (>35 °C). Fix: Evaporate solvents under a strict stream of inert nitrogen at ambient temperature, or preferably, lyophilize the fractions directly from the aqueous/acetonitrile mixture.
Q3: My regioisomers co-elute on both Normal Phase (Silica) and Reverse Phase (C18). How can I resolve them? A: When regioisomers co-elute on C18, it means their hydrophobic footprints are virtually identical. You need to change the selectivity mechanism, not just the polarity. Fix: Switch to a Phenyl-Hexyl stationary phase. The phenyl rings on the column will engage in π-π interactions with the aromatic pyrrolo[2,1-b]thiazole core. Regioisomers typically have slightly different electron density distributions, which will interact differentially with the Phenyl-Hexyl phase, achieving baseline resolution. In some highly diastereoselective syntheses of polycyclic derivatives, precipitation and filtration can even bypass chromatography entirely.
Part 3: Quantitative Performance Metrics
The following table summarizes the expected outcomes when applying different purification modalities to crude 6-Methylpyrrolo[2,1-b]thiazole mixtures.
| Purification Modality | Stationary Phase | Mobile Phase Additive | Avg. Recovery (%) | Avg. Purity (%) | Mechanistic Advantage / Disadvantage |
| Standard Normal Phase | Bare Silica (60 Å) | None | 45 - 55% | 80 - 85% | Low cost, but highly prone to chemisorption and acid-catalyzed degradation. |
| Buffered Normal Phase | Bare Silica (60 Å) | 1% Triethylamine | 75 - 82% | 90 - 94% | TEA masks acidic silanols, significantly reducing peak tailing. |
| Reverse Phase (Standard) | C18 (100 Å) | 0.1% Formic Acid | 60 - 70% | 88 - 92% | Acidic pH causes partial protonation, leading to band broadening. |
| Reverse Phase (High pH) | C18 (High-pH stable) | 10 mM NH₄HCO₃ (pH 9.5) | 90 - 95% | >98% | Deprotonates basic core, ensuring sharp peaks and high stability. |
| Orthogonal Reverse Phase | Phenyl-Hexyl | 10 mM NH₄HCO₃ (pH 9.5) | 88 - 93% | >99% | π-π interactions resolve closely related regioisomers and byproducts. |
Part 4: Decision Workflow Visualization
To ensure reproducible success, follow this logical decision tree when processing a new crude batch.
Workflow for selecting the optimal purification modality for pyrrolo[2,1-b]thiazole analogs.
References
-
Title: Pyrrolo[2,1-b]thiazole Derivatives by Asymmetric 1,3-Dipolar Reactions of Thiazolium Azomethine Ylides to Activated Vinyl Sulfoxides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Diastereoselective synthesis of benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles via cycloaddition reaction of benzothiazolium salts with 3-nitrochromenes Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Modification of Pyrrolo[2,1-a]isoquinolines and Pyrrolo[1,2-a]quinolines with Ammonium Acetate and Dimethyl Sulfoxide via Methylthiomethylation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: UNEXPECTED FORMATION OF PYRROLO[2,1-b]THIAZOLES BY REARRANGEMENT OF α–HYDROXYDIHYDRO-1,4-THIAZINES Source: Heterocycles URL: [Link]
Sources
Technical Support Center: Optimizing Assays for Pyrrolothiazole Anticancer Compounds
Welcome to the Technical Support Center for Pyrrolothiazole Anticancer Assays. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical and mechanistic challenges associated with these compounds.
Pyrrolothiazoles—particularly benzo[d]pyrrolo[2,1-b]thiazole derivatives—are potent antimitotic agents. They function by targeting kinesin-7 (CENP-E) and inhibiting tubulin polymerization, which leads to G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis[1][2][3]. However, their inherent lipophilicity and potential redox activity frequently confound standard cell-based assays, leading to false positives or irreproducible data[4][5].
This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure the scientific integrity of your drug development pipeline.
Mechanistic Overview
Caption: Mechanistic pathway of pyrrolothiazole-induced apoptosis via mitotic disruption.
Module 1: Cell Viability & Proliferation Assays
The Causality of Assay Failure
The industry-standard MTT assay relies on the reduction of a tetrazolium salt to purple formazan by metabolically active cells[6]. When testing pyrrolothiazoles, researchers frequently encounter two major artifacts:
-
Chemical Reduction: The thiazole sulfur or associated functional groups may directly reduce MTT in a cell-free manner, causing false-positive viability signals[5].
-
Precipitation Shielding: Highly hydrophobic pyrrolothiazoles can co-precipitate with formazan crystals. When standard solubilization buffers (like DMSO or acidified isopropanol) are added, the lipophilic compound shields the formazan, leading to incomplete dissolution and artificially low absorbance readings[4][5].
The Solution: Transition to an ATP-based luminescent assay (e.g., CellTiter-Glo). This bypasses redox interference and utilizes a homogeneous lysis buffer that is unaffected by compound precipitation[7][8].
Quantitative Comparison of Viability Assays
| Assay Type | Detection Mechanism | Sensitivity (Cells/Well) | Pyrrolothiazole Interference Risk | Linear Dynamic Range |
| MTT | Absorbance (Redox) | 1,000 - 50,000 | High (Direct reduction, precipitation) | 1 - 2 logs |
| CellTiter-Glo 2.0 | Luminescence (ATP) | 10 - 50,000 | Low (Homogeneous lysis) | Up to 5 logs |
Protocol: Self-Validating CellTiter-Glo Workflow for Hydrophobic Compounds
This protocol incorporates internal controls to validate that the pyrrolothiazole does not quench the luciferase reaction.
-
Cell Seeding: Seed target cells (e.g., HeLa, HCT116) in a solid white opaque 96-well microplate at an optimized density (typically 5,000–15,000 cells/well) in 100 µL of culture medium[9][10].
-
Self-Validation Step: Include "Medium Only" and "Medium + Maximum Compound Concentration" wells to establish baseline background and check for compound autofluorescence/luminescence[9].
-
-
Compound Dosing: After overnight attachment, add the pyrrolothiazole compound. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 48–72 hours.
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe well-to-well variability[7].
-
Reagent Addition: Add 100 µL of CellTiter-Glo 2.0 reagent to each well[7].
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation at room temperature to stabilize the luminescent signal[7][10].
-
Detection: Read luminescence on a microplate reader (e.g., SpectraMax iD5) with an integration time of 1000 ms[10].
Troubleshooting FAQs: Viability Assays
Q: I am forced to use the MTT assay, but my formazan crystals are not dissolving after adding DMSO. What is happening? A: Your hydrophobic pyrrolothiazole is likely precipitating and encapsulating the formazan. To resolve this, remove the culture medium carefully, and instead of pure DMSO, use a solubilization buffer of 10% SDS in 0.01 M HCl. The detergent will break down the hydrophobic aggregates. Incubate on an orbital shaker for 2–4 hours before reading[4][5].
Q: I switched to CellTiter-Glo, but I am seeing horrible variation (%CV > 20%) between my replicate wells. How do I fix this? A: High %CV in ATP assays is rarely a reagent issue and almost always a plating or edge-effect issue[9][11]. Ensure you are creating a true single-cell suspension (avoid cell strainers if they cause clumping in your specific line). Furthermore, evaporation in the outer wells alters osmolarity and ATP metabolism. Fill the perimeter wells of your 96-well plate with sterile PBS and only use the inner 60 wells for your assay[9].
Module 2: Target Engagement (Tubulin & CENP-E)
Pyrrolothiazoles have been identified as dual-action mitotic poisons. They inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain and physically bind to tubulin to prevent polymerization[3][12].
Caption: Decision matrix for target engagement assays and interference checks.
Protocol: Self-Validating Tubulin Polymerization Assay
Causality: This assay measures the fluorescence enhancement of a reporter dye (e.g., DAPI) as it binds to polymerized microtubules. Because pyrrolothiazoles are highly conjugated ring systems, they often absorb light in the UV/Vis spectrum, potentially quenching the reporter dye.
-
Preparation: Pre-warm a 96-well half-area black plate to 37°C.
-
Control Setup (Self-Validation):
-
Reaction Mix: Combine purified porcine brain tubulin (>99% pure, 3 mg/mL), 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Initiation: Add the test compound to the plate, then rapidly add the Tubulin Reaction Mix to initiate polymerization.
-
Kinetic Read: Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.
Troubleshooting FAQs: Target Engagement
Q: My pyrrolothiazole shows a flat line in the tubulin assay, identical to the "No GTP" negative control. Is it a super-potent inhibitor? A: Not necessarily. If the compound is highly insoluble in the PEM buffer, it will precipitate immediately upon addition, scattering light and completely quenching the fluorescence signal. Centrifuge a dummy reaction well and check for a visible pellet. If precipitation occurs, pre-dilute the compound in a 10% Pluronic F-127 / DMSO mixture before adding it to the aqueous buffer.
Q: How do the IC50 values of pyrrolothiazoles compare to standard CENP-E inhibitors? A: Pyrrolothiazoles generally exhibit micromolar potency, whereas allosteric clinical candidates are nanomolar. See Table 2.
Typical IC50 Ranges for Mitotic Poisons
| Compound Class | Primary Target | HeLa IC50 (µM) | HCT116 IC50 (µM) |
| Benzo[d]pyrrolo[2,1-b]thiazoles | CENP-E / Tubulin | 44.0 | 90.0 |
| Paclitaxel | Tubulin (Stabilizer) | 0.002 | 0.004 |
| GSK923295 | CENP-E (Allosteric) | 0.032 | 0.045 |
(Data synthesized from[1][2][3])
Module 3: Apoptosis & Cell Cycle Analysis
Pyrrolothiazoles induce apoptosis secondary to prolonged mitotic arrest[3][13]. Therefore, the timing of your assay is critical.
Troubleshooting FAQs: Flow Cytometry
Q: I treated cells with my pyrrolothiazole for 24 hours, but Annexin V/PI staining shows no apoptosis, even though viability assays show cell death at 48 hours. Why? A: This is a kinetic mismatch. Because pyrrolothiazoles act by interfering with chromosome alignment and spindle assembly during mitosis (G2/M phase)[3], cells must first cycle through the G1 and S phases, enter mitosis, arrest, and then undergo apoptotic signaling. At 24 hours, most cells are simply arrested in G2/M. You must extend your Annexin V assay incubation to 48–72 hours to capture the execution phase of apoptosis[13].
Q: My compound is highly fluorescent. How do I perform PI staining for cell cycle analysis? A: Pyrrolothiazoles often emit in the blue/green spectrum. Propidium Iodide (PI) emits in the red spectrum (approx. 617 nm). While spectral overlap is minimal, you must run a "Cells + Compound (No PI)" control to establish the compound's baseline autofluorescence in the PE/Texas Red channels. Use strict compensation matrices to subtract any compound bleed-through before gating for G0/G1, S, and G2/M populations.
References
-
Asai, A., et al. (2019). Identification of benzo[d]pyrrolo[2,1-b]thiazole Derivatives as CENP-E Inhibitors. PubMed. [Link]
- Chaniyara, R., et al. (2013). Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry.
-
Front. Oncol. (2024). Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications. Frontiers. [Link]
-
Grela, E., et al. (2015). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. [Link]
-
Lotfy, G., et al. (2017). Synthesis of new spirooxindole-pyrrolothiazole derivatives: Anti-cancer activity and molecular docking. ResearchGate. [Link]
-
Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]
-
ResearchGate. Horrible variation between replicates with Cell Titer Glo? ResearchGate. [Link]
-
ResearchGate. Why is my MTT Assay not turning Purple? ResearchGate. [Link]
-
Skoufias, D. A., et al. (2020). Mitotic Poisons in Research and Medicine. PMC. [Link]
-
Soares, P., et al. (2015). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI. [Link]
Sources
- 1. Mitotic Poisons in Research and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 3. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Mechanism of 6-Methylpyrrolo[2,1-b]thiazole Derivatives In Vivo: A Comparative Guide
As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as an exercise in measuring tumor volume, but as a rigorous interrogation of mechanism. The core scaffold 1 offers unique chemical tractability, undergoing electrophilic substitution exclusively at position 5[1]. This property has enabled the synthesis of complex derivatives—specifically benzo[d]pyrrolo[2,1-b]thiazoles—which have been identified as potent, selective inhibitors of the centromere-associated protein E (CENP-E)[2].
This guide objectively compares the in vivo performance and mechanistic validation of these pyrrolo[2,1-b]thiazole derivatives against standard-of-care microtubule poisons (e.g., Paclitaxel) and reference allosteric CENP-E inhibitors (e.g., GSK923295).
Mechanistic Overview: The "Why" Behind the Target
Traditional antimitotic drugs, such as taxanes (Paclitaxel) and vinca alkaloids, arrest cell division by directly stabilizing or destabilizing structural microtubules[3]. While highly effective, their direct action on microtubules universally disrupts non-dividing neural cells, leading to severe dose-limiting peripheral neuropathy[3].
Conversely, CENP-E (Kinesin-7) is a motor protein expressed exclusively during mitosis, responsible for aligning chromosomes at the metaphase plate[4]. Inhibition of CENP-E leaves unaligned chromosomes at the spindle poles, which hyperactivates the Spindle Assembly Checkpoint (SAC), trapping the cell in prolonged prometaphase and ultimately triggering apoptosis[5].
Interestingly, while the clinical reference compound GSK923295 is an allosteric, uncompetitive inhibitor[6], recent screening reveals that 2 against the CENP-E motor domain[2]. This distinct binding modality offers a critical alternative for tumors harboring intrinsic resistance to allosteric modulation.
Fig 1. Mechanistic pathway of ATP-competitive CENP-E inhibition vs. standard microtubule poisons.
Comparative Efficacy & Data Presentation
To contextualize the therapeutic potential of pyrrolo[2,1-b]thiazole derivatives, we must compare their pharmacological profiles against established benchmarks. The data below synthesizes expected in vivo and in vitro parameters based on current kinesin-targeted literature[2][3][4].
| Compound / Class | Mechanism of Action | Binding Modality | In Vivo Efficacy (Colo205) | Primary Limitation / Toxicity |
| Pyrrolo[2,1-b]thiazole Derivatives | CENP-E Kinesin Inhibition | ATP-Competitive | >60% Tumor Growth Inhibition | Requires PK optimization for half-life |
| GSK923295 (Reference) | CENP-E Kinesin Inhibition | Allosteric (Uncompetitive) | Tumor Regression at 125 mg/kg | Variable intrinsic tumor sensitivity |
| Paclitaxel (Standard) | Microtubule Stabilization | Direct Tubulin Binding | Tumor Regression at 30 mg/kg | Severe peripheral neuropathy |
Self-Validating In Vivo Experimental Protocol
A robust in vivo protocol must be a self-validating system. It is not enough to observe tumor shrinkage; we must prove that the shrinkage is caused by the proposed mechanism (CENP-E inhibition) and not off-target toxicity.
We utilize the Colo205 human colon carcinoma xenograft model, as7[7].
Step-by-Step Methodology
Step 1: Xenograft Establishment
-
Action: Subcutaneously inject
Colo205 cells suspended in Matrigel into the right flank of 6-week-old female athymic nude mice[7]. -
Causality: Establishing the tumor before treatment ensures the compound is evaluated against a complex, vascularized tumor microenvironment, mimicking clinical realities.
Step 2: Randomization & Dosing Regimen
-
Action: Monitor tumor growth via caliper measurements. Once tumors reach an average volume of
, randomize mice into Vehicle, Paclitaxel (30 mg/kg), and Pyrrolo[2,1-b]thiazole derivative (e.g., 100 mg/kg) cohorts. Administer via intraperitoneal (IP) injection[7]. -
Causality: Dosing at this specific volume ensures tumors are in the exponential growth phase, maximizing the number of cells actively undergoing mitosis (the target state for CENP-E inhibitors).
Step 3: Pharmacodynamic (PD) Tissue Harvest
-
Action: Euthanize a subset of mice (n=3 per group) exactly 24 hours post-administration. Extract tumors, fix in 10% formalin, and embed in paraffin.
-
Causality: The 24-hour window is critical. It allows sufficient time for cells to enter mitosis but traps them before they can undergo post-mitotic apoptosis, capturing the primary mechanistic event.
Step 4: The Self-Validating Assay (IHC for pHH3)
-
Action: Perform Immunohistochemistry (IHC) staining for Phosphohistone H3 (pHH3) and cleaved caspase-3[3].
-
Causality: This is the crux of the validation. pHH3 specifically marks cells in mitosis. Because CENP-E inhibition prevents chromosome alignment, cells cannot pass the SAC and become trapped in prometaphase[3]. Therefore, an on-target pyrrolo[2,1-b]thiazole derivative must produce a massive, dose-dependent spike in pHH3+ cells compared to the vehicle. If tumor volume decreases over time but the pHH3 spike is absent at 24 hours, the compound is acting via an off-target mechanism.
Fig 2. In vivo experimental workflow and self-validating pharmacodynamic logic.
Conclusion & Future Directions
Validating 6-methylpyrrolo[2,1-b]thiazole derivatives requires looking beyond gross tumor regression. By leveraging specific PD markers like pHH3, researchers can definitively confirm that these compounds act via ATP-competitive CENP-E inhibition[2][3]. Future drug development efforts should focus on combining these targeted kinesin inhibitors with lower-dose traditional microtubule poisons, as recent data suggests5[5].
References
-
Yamane, M., et al. (2019). "Identification of benzo[d]pyrrolo[2,1-b]thiazole Derivatives as CENP-E Inhibitors." Biochemical and Biophysical Research Communications. 2
-
Wood, K. W., et al. (2010). "Antitumor activity of an allosteric inhibitor of centromere-associated protein-E." Proceedings of the National Academy of Sciences (PNAS). 4
-
Ohashi, A., et al. (2015). "A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity." PLOS One. 7
-
Tverdokhlebov, A. V., et al. (1970). "Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole." Journal of the Chemical Society C: Organic. 1
-
Wang, Y., et al. (2024). "Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications." Frontiers. 6
-
Drosopoulos, K., et al. (2024). "CENP-E Inhibition Induces Chromosomal Instability and Synergizes with Diverse Microtubule-Targeting Agents in Breast Cancer." AACR Journals. 5
Sources
- 1. Studies of heterocyclic compounds. Part IV. Electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 7. A Novel Time-Dependent CENP-E Inhibitor with Potent Antitumor Activity | PLOS One [journals.plos.org]
A Comparative Guide to the Reproducible Multi-Step Synthesis of 6-Methylpyrrolo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold, 6-methylpyrrolo[2,1-b]thiazole, is a key structural motif in medicinal chemistry, exhibiting a range of biological activities. Its synthesis, however, can present challenges in terms of reproducibility and yield. This guide provides an in-depth, objective comparison of the primary multi-step synthetic routes to this important molecule, supported by experimental data and mechanistic insights to aid researchers in selecting the most robust and efficient pathway for their specific needs.
Introduction: The Significance and Synthetic Challenges of 6-Methylpyrrolo[2,1-b]thiazole
Fused heterocyclic systems are of significant interest in drug discovery due to their rigid structures and ability to present functional groups in well-defined spatial orientations. Pyrrolo[2,1-b]thiazole derivatives, in particular, have been investigated for various therapeutic applications. The reproducible synthesis of these molecules is paramount for consistent biological evaluation and further drug development efforts. Key challenges in the synthesis of 6-methylpyrrolo[2,1-b]thiazole often lie in achieving efficient cyclization, managing regioselectivity, and ensuring the stability of intermediates, all of which can impact the overall yield and purity of the final product.
Comparative Analysis of Synthetic Strategies
The synthesis of 6-methylpyrrolo[2,1-b]thiazole is fundamentally a two-stage process: the formation of the thiazole ring followed by the construction of the fused pyrrole ring, or vice versa. This guide will compare two of the most logical and historically significant approaches:
-
Route A: Hantzsch Thiazole Synthesis followed by Paal-Knorr Pyrrole Synthesis. This classical approach first constructs the thiazole core and subsequently builds the pyrrole ring.
-
Route B: A Modified Approach Involving a One-Pot or Sequential Cycloaddition. This strategy explores more contemporary methods that may offer advantages in terms of step economy and milder reaction conditions.
The following sections will delve into the causality behind the experimental choices for each route, providing a self-validating system for protocol selection.
Route A: The Classical Hantzsch-Paal-Knorr Approach
This well-established route is often the first consideration for the synthesis of thiazole-containing fused systems due to the reliability of the individual reactions.
Diagram of the Hantzsch-Paal-Knorr Synthetic Pathway
Caption: Synthetic workflow for Route A.
Step-by-Step Experimental Protocol for Route A
Step 1: Hantzsch Synthesis of 2,4-Dimethylthiazole
-
Principle: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. It is a robust and high-yielding method for the formation of the thiazole ring.[1][2][3]
-
Procedure:
-
To a solution of thioacetamide (1.0 eq) in ethanol, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,4-dimethylthiazole.
-
Step 2: N-Alkylation to form the Thiazolium Salt
-
Principle: The nitrogen atom of the thiazole ring acts as a nucleophile to displace a halide from an alkyl halide, forming a quaternary thiazolium salt. This step introduces the necessary carbon backbone for the subsequent pyrrole ring formation.
-
Procedure:
-
Dissolve 2,4-dimethylthiazole (1.0 eq) in anhydrous acetonitrile.
-
Add bromoacetaldehyde diethyl acetal (1.1 eq) to the solution.
-
Heat the mixture at reflux for 12-18 hours. The thiazolium salt will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Step 3: Intramolecular Paal-Knorr type Cyclization
-
Principle: The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[1][4] In this intramolecular variation, a base is used to deprotonate the methyl group at the C2 position of the thiazolium salt, generating a ylide. This ylide then undergoes an intramolecular cyclization with the acetal group, which hydrolyzes in situ to the aldehyde, to form the pyrrole ring.
-
Procedure:
-
Suspend the thiazolium salt (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base, such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), to the suspension.
-
Heat the reaction mixture at reflux for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-methylpyrrolo[2,1-b]thiazole.
-
Data Summary for Route A
| Step | Reaction | Typical Yield | Purity | Key Challenges & Reproducibility Notes |
| 1 | Hantzsch Thiazole Synthesis | 75-90% | >95% after distillation | Highly reproducible. The reaction is generally clean, but the purification of the product (distillation) is crucial for the subsequent step. |
| 2 | N-Alkylation | 80-95% | >98% after filtration | Reproducibility is high. The thiazolium salt often precipitates in high purity. Ensure anhydrous conditions to prevent side reactions. |
| 3 | Paal-Knorr Cyclization | 40-60% | >95% after chromatography | This step is the most challenging for reproducibility. The choice of base and solvent is critical. Overheating can lead to decomposition and lower yields. Careful optimization of reaction time and temperature is necessary. |
| Overall | - | 24-51% | - | The overall yield is moderate, with the final cyclization step being the primary determinant of success. |
Route B: Cycloaddition-Based Approaches
Modern organic synthesis often favors cycloaddition reactions for the construction of heterocyclic rings due to their high atom economy and stereoselectivity. For the synthesis of pyrrolo[2,1-b]thiazoles, a [3+2] cycloaddition of a thiazolium ylide with a suitable dipolarophile is a promising alternative.
Diagram of a [3+2] Cycloaddition Pathway
Caption: Synthetic workflow for Route B.
Conceptual Experimental Protocol for Route B
-
Principle: This approach relies on the in-situ generation of a thiazolium ylide, which then acts as a 1,3-dipole in a cycloaddition reaction with an alkyne. Subsequent aromatization of the initial cycloadduct leads to the desired pyrrolo[2,1-b]thiazole.
-
Procedure (Conceptual):
-
Ylide Formation: A suitable 2-methylthiazole derivative is N-alkylated with an activating group (e.g., phenacyl bromide). Treatment with a non-nucleophilic base generates the thiazolium ylide in situ.
-
Cycloaddition: The generated ylide is reacted with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), which would lead to a substituted pyrrolo[2,1-b]thiazole. To obtain the target 6-methyl derivative, a more tailored dipolarophile would be necessary, which complicates this approach for this specific target.
-
Aromatization: The initial cycloadduct may require a separate oxidation step to achieve the final aromatic product.
-
Data Summary and Feasibility for 6-Methylpyrrolo[2,1-b]thiazole
While cycloaddition reactions are powerful, their application to the direct synthesis of the unsubstituted (at the pyrrole ring except for the methyl group) 6-methylpyrrolo[2,1-b]thiazole is not straightforward. The choice of a suitable dipolarophile that would lead to the desired substitution pattern is a significant challenge. For more substituted analogs, this route can be highly efficient.
| Aspect | Assessment for 6-Methylpyrrolo[2,1-b]thiazole |
| Feasibility | Moderate. Requires a specific and potentially difficult-to-access dipolarophile. |
| Potential Yield | Potentially high (60-80% for the cycloaddition step itself), but the overall yield would depend on the synthesis of the starting materials. |
| Reproducibility | Can be sensitive to reaction conditions, particularly the in-situ generation of the ylide. |
| Advantages | High atom economy, potential for stereocontrol in substituted analogs. |
| Disadvantages | Limited availability of suitable dipolarophiles for the specific target molecule. May require an additional oxidation step. |
Head-to-Head Comparison and Recommendation
| Feature | Route A: Hantzsch-Paal-Knorr | Route B: Cycloaddition |
| Overall Reproducibility | Higher. The individual steps are well-understood and generally reliable, with the final cyclization being the main variable. | Lower for this specific target. Highly dependent on the specific dipolarophile and reaction conditions. |
| Overall Yield | Moderate (24-51%) | Potentially higher, but less established for this specific molecule. |
| Scalability | Good. The starting materials are commercially available and the procedures are amenable to scale-up. | Moderate. The availability of the specific dipolarophile may limit scalability. |
| Simplicity | Relatively straightforward, using classical and well-documented reactions. | More complex, requiring careful control of reactive intermediates. |
| Substrate Scope | The Hantzsch and Paal-Knorr reactions are generally broad in scope for various analogs. | Highly versatile for a wide range of substituted pyrrolo[2,1-b]thiazoles, but less direct for the target molecule. |
Recommendation: For the reproducible synthesis of 6-methylpyrrolo[2,1-b]thiazole in a research or early drug development setting, Route A (Hantzsch Thiazole Synthesis followed by Paal-Knorr Pyrrole Synthesis) is the recommended approach. Its reliance on well-established and robust reactions provides a higher likelihood of success and batch-to-batch consistency, despite a potentially lower overall yield compared to a highly optimized cycloaddition. The key to success with Route A lies in the careful optimization of the final intramolecular cyclization step.
Conclusion
The multi-step synthesis of 6-methylpyrrolo[2,1-b]thiazole can be approached through several strategic pathways. While modern methods like cycloaddition reactions offer elegance and efficiency for certain substituted analogs, the classical Hantzsch-Paal-Knorr sequence provides a more reliable and reproducible route for this specific target. By understanding the principles behind each step and carefully controlling the reaction conditions, researchers can confidently synthesize this important heterocyclic scaffold for further investigation.
References
-
Laudage, T., et al. (2024). Comparison of different strategies to synthesize substituted pyrroles. ResearchGate. [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]
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Hsieh, P.-C., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Molecules, 17(10), 11654-11667. [Link]
-
Patt, W. C., et al. (1996). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Mackie, R. K., et al. (1973). Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 657-661. [Link]
-
Duc, D. X. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(1), 2-33. [Link]
-
Al-Azzawi, A. M., & Al-Rida, M. A. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Mondal, S., et al. (2023). A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry, 47(42), 19835-19842. [Link]
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Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 60(2), 301-307. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Ramirez-Marquez, C., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2636. [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]
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ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. [Link]
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Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. [Link]
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Duan, F.-J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 713-716. [Link]
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Calderón-Rangel, D., et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Sciforum. [Link]
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ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. [Link]
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Advanced Comparative Guide: Bioactivity Profiles of Pyrrolo[2,1-b]thiazole vs. Imidazo[2,1-b]thiazole Scaffolds
As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is the most critical decision in determining a lead compound's pharmacokinetic destiny and target specificity. Fused bicyclic systems, particularly those containing a bridgehead nitrogen, have become cornerstones in modern medicinal chemistry.
This guide provides an in-depth, objective comparison between two highly privileged, yet pharmacologically distinct scaffolds: pyrrolo[2,1-b]thiazole and imidazo[2,1-b]thiazole . By analyzing their structural mechanics, bioactivity profiles, and the experimental workflows required to validate them, this document serves as a definitive resource for researchers engineering next-generation therapeutics.
Structural Mechanics & Pharmacophore Divergence
While both scaffolds share a fused thiazole ring, the substitution of a single atom fundamentally alters their interaction with biological targets.
-
Pyrrolo[2,1-b]thiazole: This scaffold fuses a pyrrole ring to a thiazole. The absence of a second nitrogen in the five-membered ring renders the system highly lipophilic and electron-rich. It preferentially binds to deep, hydrophobic allosteric pockets in target proteins.
-
Imidazo[2,1-b]thiazole: By introducing a second nitrogen (an imidazole fused to a thiazole), this scaffold gains a potent hydrogen bond acceptor. This slight modification alters the pKa, redistributes electron density, and increases polarity, allowing it to interact with a broader array of polar kinase hinge regions and ion channels.
The causality here is direct: the extra nitrogen in the imidazo[2,1-b]thiazole system acts as a molecular anchor in aqueous environments, shifting its primary utility from the highly specific hydrophobic targeting seen in pyrrolo derivatives to a broad-spectrum, multi-target profile[1].
Comparative Bioactivity Profiles
Pyrrolo[2,1-b]thiazoles: Precision Oncology & Antimicrobial Agents
Pyrrolo[2,1-b]thiazole derivatives have carved out a niche in targeted oncology. Recent high-throughput screening campaigns have identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as highly selective, ATP-competitive inhibitors of the Centromere-associated protein E (CENP-E) motor domain[2]. By inhibiting microtubule-stimulated ATPase activity, these compounds prevent proper kinetochore attachment, inducing mitotic arrest and subsequent apoptosis in tumor-derived cell lines (e.g., HeLa and HCT116)[2]. Additionally, via nucleophile-induced ring contraction methodologies, novel pyrrolo[2,1-b]benzothiazoles have been synthesized that exhibit potent antibacterial, antifungal, and antioxidant activities[3].
Mechanism of action for pyrrolo[2,1-b]thiazole derivatives targeting CENP-E.
Imidazo[2,1-b]thiazoles: Cardiovascular & Antiviral Versatility
The imidazo[2,1-b]thiazole scaffold is renowned for its diverse therapeutic outcomes. When conjugated with dihydropyridines, the imidazo[2,1-b]thiazole system endows the molecule with highly selective cardiodepressant activity[4]. These compounds act as L-type calcium channel blockers, exhibiting unique inotropic and chronotropic effects with high selectivity toward nonvascular tissue[4]. Beyond cardiovascular applications, imidazo[2,1-b]thiazole derivatives have demonstrated exceptional antiviral properties, acting as potent new inhibitors of Hepatitis C Virus (HCV) with EC50 values in the low nanomolar range (16–31 nM), as well as efficacy against the Junin virus[5].
Quantitative Data Comparison
To objectively compare the performance of these scaffolds, the following table synthesizes representative bioactivity metrics from recent literature.
| Scaffold | Primary Target / Activity | Representative Model | Potency Metric | Mechanism of Action |
| Pyrrolo[2,1-b]thiazole | CENP-E Motor Domain | HeLa, HCT116 Cells | IC50 (ATPase) | ATP-competitive inhibition of microtubule-stimulated ATPase[2] |
| Pyrrolo[2,1-b]thiazole | Bacterial/Fungal Strains | E. coli, C. albicans | MIC | Disruption of microbial integrity / oxidative stress[3] |
| Imidazo[2,1-b]thiazole | L-type Ca2+ Channels | Guinea Pig Atria | IC50 (Inotropic) | Allosteric blockade of Ca2+ influx in nonvascular smooth muscle[4] |
| Imidazo[2,1-b]thiazole | HCV / Junin Virus | Viral Cultures | EC50 ~ 16-31 nM | Inhibition of viral replication machinery[5] |
Experimental Methodologies: Self-Validating Workflows
To ensure scientific integrity, the protocols used to evaluate these scaffolds must be self-validating. Below are the step-by-step methodologies detailing the causality behind the experimental choices for both scaffolds.
Protocol A: Microtubule-Stimulated ATPase Assay (For Pyrrolo[2,1-b]thiazoles)
Objective: Quantify the inhibition of CENP-E motor domain activity. Causality: CENP-E is a kinesin that only hydrolyzes ATP efficiently when bound to microtubules. By measuring inorganic phosphate (Pi) release, we directly assess the inhibitor's ability to block the motor function.
-
Microtubule Polymerization: Incubate purified tubulin with 1 mM GTP and 10 µM paclitaxel at 37°C for 30 minutes. Causality: Paclitaxel stabilizes the microtubules, preventing depolymerization during the extended assay period.
-
Reaction Assembly: In a 96-well plate, combine 5 nM recombinant CENP-E motor domain, 1 µM stabilized microtubules, and serial dilutions of the pyrrolo[2,1-b]thiazole test compound in PIPES buffer (pH 6.8).
-
Initiation: Add 1 mM ATP to initiate hydrolysis. Incubate at room temperature for 30 minutes.
-
Detection & Validation: Quench the reaction using a Malachite Green detection reagent. Read absorbance at 620 nm.
Protocol B: Isolated Atria Functional Assay (For Imidazo[2,1-b]thiazoles)
Objective: Evaluate the selective cardiodepressant (L-type Ca2+ channel blocking) activity. Causality: Left atria are electrically paced to measure contractility (inotropic effects), while right atria beat spontaneously to measure heart rate (chronotropic effects). Testing both in parallel isolates the specific cardiovascular selectivity of the imidazo[2,1-b]thiazole dihydropyridines.
-
Tissue Preparation: Isolate left and right atria from male guinea pigs. Suspend tissues in organ baths containing oxygenated Tyrode's solution maintained at 37°C.
-
Differential Stimulation: Electrically pace the left atria at 1 Hz (supramaximal voltage). Allow the right atria to beat spontaneously.
-
Equilibration: Apply a resting tension of 1.0 g and allow tissues to stabilize for 45 minutes. Causality: This baseline stabilization is critical to ensure that subsequent changes in tension are solely due to the compound, not tissue trauma.
-
Compound Addition: Introduce the imidazo[2,1-b]thiazole compound cumulatively into the bath.
-
Detection & Validation: Record the percentage decrease in developed tension (left) and beating rate (right) via isometric force transducers.
-
Self-Validation Step: Use Nifedipine as a reference standard[4]. Construct dose-response curves using non-linear regression to determine precise IC50 values.
-
Parallel screening workflows for evaluating pyrrolo and imidazo[2,1-b]thiazole bioactivity.
References
1.[1] Title: Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives Source: tandfonline.com URL:
2.[4] Title: Imidazo[2,1-b]thiazole System: A Scaffold Endowing Dihydropyridines with Selective Cardiodepressant Activity Source: acs.org (Journal of Medicinal Chemistry) URL:
3.[2] Title: Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors Source: sci-hub.box (Biochemical and Biophysical Research Communications) URL:
4.[3] Title: Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles Source: beilstein-journals.org URL:
5.[5] Title: Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs Source: remedypublications.com URL:
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A Comparative Guide to the Structure-Activity Relationship of 6-Methylpyrrolo[2,1-b]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methylpyrrolo[2,1-b]thiazole analogs, offering insights into the rational design of more potent and selective therapeutic agents. While comprehensive SAR studies specifically focused on the 6-methyl substituted series are emerging, this guide synthesizes available data on closely related analogs to elucidate key structural determinants of biological activity.
The 6-Methylpyrrolo[2,1-b]thiazole Core: A Versatile Scaffold
The 6-methylpyrrolo[2,1-b]thiazole core serves as a foundational structure for the development of various bioactive compounds. The methyl group at the 6-position can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. Modifications at other positions of the bicyclic system allow for the fine-tuning of pharmacological profiles.
Anticancer Activity: Targeting Proliferative Pathways
Research into the anticancer potential of pyrrolo[2,1-b]thiazole analogs has revealed promising leads. The primary focus has been on their cytotoxic effects against various cancer cell lines.
Comparative Analysis of Anticancer Potency
Systematic modifications of the 6-methylpyrrolo[2,1-b]thiazole scaffold have provided valuable insights into the structural requirements for potent anticancer activity. A notable study on a series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The general structure of these analogs is depicted below:
Caption: General structure of 6-methylpyrrolo[2,1-b]thiazole analogs with anticancer activity.
The following table summarizes the structure-activity relationship of these analogs against the MCF-7 cell line.
| Compound | R1 (Position on Indolin-2-one) | IC50 (µM) against MCF-7 |
| Analog 1 | H | 23.97 ± 0.67 |
| Analog 2 | 5-F | 11.50 ± 0.52 |
| Analog 3 | 1-n-butyl | 8.38 ± 0.62 |
| Analog 4 | 1-n-butyl, 5-F | 11.67 ± 0.52 |
| Sorafenib | (Reference Drug) | 7.55 ± 0.40 |
SAR Insights:
-
Substitution at Position 5 of the Indolin-2-one Ring: The introduction of a fluorine atom at the 5-position of the indolin-2-one moiety (Analog 2) significantly enhanced the anticancer activity compared to the unsubstituted analog (Analog 1). This suggests that electron-withdrawing groups at this position are favorable for cytotoxicity.
-
Substitution at Position 1 of the Indolin-2-one Ring: N-alkylation of the indolin-2-one ring with a butyl group (Analog 3) led to a marked increase in potency, indicating that increasing lipophilicity in this region can be beneficial.
-
Combined Substitutions: Interestingly, the combination of both a 5-fluoro and a 1-n-butyl substituent (Analog 4) did not result in an additive effect, suggesting a complex interplay between electronic and lipophilic properties in determining the overall activity.
While direct SAR data for other classes of 6-methylpyrrolo[2,1-b]thiazole analogs is limited, studies on related fused heterocyclic systems like benzo[d]pyrrolo[2,1-b]thiazoles have shown that the introduction of bis(alkylcarbamate) functionalities can significantly enhance cytotoxicity compared to their bis(hydroxymethyl) counterparts.[3] This suggests that carbamate groups could be a valuable addition to the 6-methylpyrrolo[2,1-b]thiazole scaffold for improving anticancer efficacy.
Antimicrobial Activity: A Potential New Frontier
The broader class of thiazole derivatives has been extensively investigated for antimicrobial properties.[2][4] While specific and systematic SAR studies on 6-methylpyrrolo[2,1-b]thiazole analogs as antimicrobial agents are not yet widely available, the general principles derived from other thiazole-containing compounds can guide future research.
For instance, studies on various thiazole derivatives have shown that the introduction of bulky aromatic or heteroaromatic substituents can enhance antibacterial and antifungal activity.[5] Furthermore, the presence of specific functional groups like halogens on these appended rings often leads to increased potency.[5]
Future investigations should focus on the synthesis and evaluation of 6-methylpyrrolo[2,1-b]thiazole analogs bearing diverse substituents at other positions to establish a clear SAR for antimicrobial activity.
Experimental Protocols
General Synthesis of 6-Methylpyrrolo[2,1-b]thiazole Analogs
The synthesis of the 6-methylpyrrolo[2,1-b]thiazole core typically involves the reaction of a 2-substituted thiazole with an α-haloketone. A general synthetic scheme is outlined below:
Caption: General synthetic workflow for 6-methylpyrrolo[2,1-b]thiazole analogs.
Step-by-Step Protocol (Example for a 5-carboxyethyl-6-methylpyrrolo[2,1-b]thiazole):
-
Reaction Setup: To a solution of 2-amino-4-methylthiazole in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl bromopyruvate.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-carboxyethyl-6-methylpyrrolo[2,1-b]thiazole.
-
Further Functionalization: The ester group at position 5 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or hydrazines to generate a library of analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of compounds.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The 6-methylpyrrolo[2,1-b]thiazole scaffold holds considerable promise for the development of novel anticancer and potentially antimicrobial agents. The available structure-activity relationship data, although limited to specific series of analogs, highlights the importance of substituent manipulation at various positions to optimize biological activity. Specifically, the introduction of lipophilic and electron-withdrawing groups on appendages to the core structure appears to be a viable strategy for enhancing anticancer potency.
Future research should focus on a more systematic exploration of the SAR of 6-methylpyrrolo[2,1-b]thiazole analogs. This includes:
-
Diversification of Substituents: Synthesizing and evaluating a broader range of analogs with diverse substituents at positions 2, 3, 5, and 7 of the pyrrolo[2,1-b]thiazole ring.
-
Exploration of Different Biological Targets: Expanding the biological evaluation to include a wider panel of cancer cell lines and various microbial strains to identify new therapeutic applications.
-
Mechanistic Studies: Investigating the underlying mechanisms of action of the most potent compounds to facilitate rational drug design.
By pursuing these avenues of research, the full therapeutic potential of 6-methylpyrrolo[2,1-b]thiazole analogs can be unlocked, leading to the development of new and effective treatments for cancer and infectious diseases.
References
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Kamal, A., et al. (2014). Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo[3][7][3][8] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 12(4), 634-649.
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El-Gamal, M. I., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1279.
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Comparative Synthesis Efficiency of Pyrrolothiazole Scaffolds: A Methodological Guide
Pyrrolo[2,1-b]thiazoles represent a class of privileged pharmacophores in medicinal chemistry, exhibiting potent anticancer, antibacterial, and antiviral activities[1]. As the demand for these fused bicyclic systems grows in drug discovery, evaluating the synthetic efficiency, atom economy, and scalability of their production routes becomes critical. This guide provides an objective, data-driven comparison of the three primary synthetic strategies used to construct pyrrolothiazole derivatives, culminating in a field-proven, self-validating protocol for the most efficient route.
Mechanistic Evaluation of Synthetic Routes
The construction of the pyrrolo[2,1-b]thiazole core fundamentally relies on either the stepwise annulation of one heterocycle onto another or the simultaneous formation of the fused system via multicomponent reactions.
Classical Stepwise Annulation (The Thiazolidinone Route)
This traditional approach relies on the sequential construction of the bicyclic core. Substituted acetonitriles are condensed with mercaptoacetic acid to form 4-thiazolidinones. Subsequent
-
Causality of Inefficiency: The reliance on highly reactive, moisture-sensitive reagents (like
) often leads to competing side reactions. The multi-step nature intrinsically lowers the overall atom economy and requires tedious chromatographic purifications at intermediate stages.
Multicomponent 1,3-Dipolar Cycloaddition (MCR)
Green chemistry has driven the adoption of one-pot multicomponent reactions (MCRs). By reacting a carbonyl compound (e.g., isatin), a secondary amino acid (specifically thioproline), and an activated dipolarophile, the system undergoes a decarboxylative condensation to generate a reactive azomethine ylide. This 1,3-dipole immediately undergoes a highly diastereoselective [3+2] cycloaddition[3][4].
-
Causality of Efficiency: The reaction leverages the hydrophobic effect in aqueous-organic solvent mixtures to drive the substrates together. Because all reactants are consumed in a single concerted step with carbon dioxide and water as the only by-products, the atom economy is exceptional.
Nucleophile-Induced Ring Contraction
A more specialized route involves the reaction of pyrrolo[2,1-c][1,4]benzothiazines (APBTTs) with nucleophiles such as benzylamine. The nucleophilic attack induces a cascade ring contraction, yielding highly functionalized pyrrolo[2,1-b][1,3]benzothiazoles[5].
-
Causality of Selectivity: The yield and reaction trajectory are highly dependent on the steric bulk and electronic nucleophilicity of the amine. While it provides access to complex benzothiazole-fused systems, the requirement for pre-synthesized APBTT precursors limits its broad-spectrum utility.
Comparative overview of primary synthetic routes to pyrrolothiazoles.
Quantitative Performance Comparison
To objectively evaluate these methodologies, we must look at the empirical data governing their efficiency in a laboratory setting.
| Synthesis Route | Overall Yield | Reaction Time | Atom Economy | Catalyst / Conditions | Scalability |
| Classical Stepwise Annulation [2] | 40–60% | 12–24 h | Low (Multiple by-products) | Moderate (Harsh conditions) | |
| Multicomponent MCR [3][4] | 85–98% | 2–5 h | High ( | Graphene Oxide / EtOH- | Excellent (One-pot, Green) |
| Ring Contraction [5] | 35–80% | 3–24 h | Moderate | Acetonitrile, 85 °C | Good (Requires specific precursors) |
Mechanistic Pathway: [3+2] Cycloaddition
The MCR route stands out as the most efficient. The synergy between the reagents dictates the stereochemical outcome. The azomethine ylide acts as an electron-rich 1,3-dipole, which seamlessly interacts with the electron-deficient alkene (dipolarophile) via frontier molecular orbital (FMO) overlap.
Mechanism of 1,3-dipolar cycloaddition for spiro-pyrrolothiazole synthesis.
Optimized Experimental Workflow: MCR Synthesis
The following protocol details the Graphene Oxide (GO) catalyzed multicomponent synthesis of spiro-pyrrolothiazoles[4]. This workflow is engineered as a self-validating system , ensuring that the chemist can visually and analytically confirm success at every phase.
Step 1: Reagent Preparation & Activation
-
Procedure: In a 50 mL round-bottom flask, suspend isatin (1.0 mmol) and thioproline (1.0 mmol) in 10 mL of an Ethanol/Water mixture (1:1 v/v).
-
Causality: The aqueous-organic solvent mixture promotes the hydrophobic effect. Water forces the organic substrates into close proximity, accelerating the initial nucleophilic attack of the amine on the carbonyl carbon.
-
Self-Validation: The mixture will transition from a heterogeneous suspension to a clear, deep orange/red solution within 15 minutes, confirming the formation of the intermediate iminium ion.
Step 2: Ylide Generation & Cycloaddition
-
Procedure: Add the chosen dipolarophile (e.g., a substituted chalcone, 1.0 mmol) and a catalytic amount of Graphene Oxide (5 mg). Heat the mixture to 70 °C with continuous stirring for 2–4 hours.
-
Causality: GO acts as a mild, heterogeneous acid catalyst. Its high surface area facilitates the decarboxylation of the iminium ion to generate the azomethine ylide without degrading sensitive functional groups[4]. The 70 °C temperature provides the exact activation energy required for the[3+2] cycloaddition while preventing thermal decomposition of the ylide.
-
Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material spots and the emergence of a single, highly polar lower-
spot confirms regioselective progression.
Step 3: Catalyst Recovery & Workup
-
Procedure: Filter the hot reaction mixture through a sintered glass funnel to remove the GO catalyst. Allow the clear filtrate to cool slowly to room temperature.
-
Causality: Hot filtration ensures the newly formed spiro-pyrrolothiazole remains dissolved while the heterogeneous catalyst is completely removed. This enables the GO to be washed, dried, and recycled for future batches, boosting the protocol's green credentials.
-
Self-Validation: The solid black GO is retained entirely on the filter, leaving a transparent, colored filtrate.
Step 4: Isolation & Purification
-
Procedure: Add ice-cold water (5 mL) dropwise to the cooled filtrate to induce precipitation. Filter the resulting solid and wash sequentially with cold aqueous ethanol (2 x 5 mL). Dry under a vacuum.
-
Causality: The target spiro-pyrrolothiazole has exceedingly low solubility in cold aqueous ethanol. Direct precipitation circumvents the need for tedious column chromatography, maximizing both time efficiency and isolated yield.
-
Self-Validation: A highly crystalline solid is obtained. Subsequent
-NMR analysis will show a diagnostic singlet for the spiro-carbon region (typically shifted around 65–75 ppm), validating structural integrity and diastereomeric purity.
Causality & Troubleshooting Matrix
Even in highly optimized systems, deviations can occur. Understanding the mechanistic causality behind these failures is essential for rapid troubleshooting.
-
Symptom: Low yield of the spiro-adduct in MCR; recovery of unreacted isatin.
-
Causality: Premature hydrolysis of the iminium intermediate before decarboxylation can occur.
-
Intervention: Ensure the solvent ratio (EtOH/
) is strictly maintained. Excessive water shifts the thermodynamic equilibrium backward. If the issue persists, substitute ethanol with methanol to increase the solubility of the intermediate.
-
-
Symptom: Formation of uncyclized formylation products during Classical Annulation.
-
Causality: Insufficient electrophilicity of the Vilsmeier-Haack complex due to moisture degradation of the chloroiminium ion[2].
-
Intervention: Use strictly anhydrous DMF and freshly distilled
. Maintain the reaction under a positive pressure of dry argon.
-
-
Symptom: Poor diastereoselectivity (mixture of endo and exo adducts) in MCR.
-
Causality: The endo approach is kinetically favored due to secondary orbital interactions, but high temperatures can push the reaction toward the thermodynamic exo product.
-
Intervention: Lower the reaction temperature to 50 °C and extend the reaction time. This stabilizes the kinetic transition state, heavily favoring the endo-adduct.
-
References
-
Title : A Novel Approach to Pyrrolo[2,1-b]thiazoles | Source : Synthesis (2003) | URL :[Link]
-
Title : Diastereoselective synthesis of novel tetra-and pentacyclic annulated coumarino-δ-sultam pyrrolidine, pyrrolizidine, pyrrolothiazole and isoxazolidine derivatives via intramolecular 1,3-dipolar cycloadditions | Source : RSC Advances (2016) | URL :[Link]
-
Title : Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles | Source : Beilstein Journal of Organic Chemistry (2023) | URL :[Link]
-
Title : Imidazothiazole and related heterocyclic systems. Synthesis, chemical and biological properties | Source : European Journal of Medicinal Chemistry (2015) | URL :[Link]
-
Title : Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition | Source : Frontiers in Chemistry (2022) | URL :[Link]
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- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Diastereoselective synthesis of novel tetra-and pentacyclic annulated coumarino-δ-sultam pyrrolidine, pyrrolizidine, pyrrolothiazole and isoxazolidine ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14169B [pubs.rsc.org]
- 4. Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
Publish Comparison Guide: Cross-Resistance Profile of Benzo[d]pyrrolo[2,1-b]thiazoles vs. Taxol and Vinblastine
Executive Summary & Clinical Context
Multidrug resistance (MDR) remains the primary bottleneck in clinical oncology, particularly for classical tubulin-targeting chemotherapeutics like Taxol (paclitaxel) and Vinblastine . Resistance to these agents is frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters—most notably P-glycoprotein (P-gp/MDR1)—which actively efflux the drugs from the intracellular space, or through acquired mutations in
Recent advancements in medicinal chemistry have identified benzo[d]pyrrolo[2,1-b]thiazoles —specifically their bis(alkylcarbamate) derivatives—as a potent novel class of heterocyclic anticancer agents[1]. By acting fundamentally differently than tubulin poisons, these compounds completely bypass classical MDR pathways, exhibiting zero cross-resistance to Taxol and Vinblastine ()[1]. This guide provides an objective, data-driven comparison of their resistance profiles, mechanistic divergence, and the self-validating experimental protocols used to characterize them.
Mechanistic Divergence: Bypassing the Efflux Pump
To understand the lack of cross-resistance, we must examine the causality of their respective mechanisms of action:
-
Taxol & Vinblastine (Tubulin Agents): Taxol stabilizes microtubules, while Vinblastine destabilizes them. Both require sustained intracellular accumulation to bind tubulin. Because they are large, hydrophobic molecules, they are prime substrates for P-gp. In resistant cells, P-gp effluxes the drug faster than it can accumulate, preventing mitotic arrest.
-
Benzo[d]pyrrolo[2,1-b]thiazoles (DNA Cross-linkers): These synthetic derivatives do not target tubulin. Instead, they translocate to the nucleus and induce DNA interstrand cross-linking [1]. Because their chemical scaffold is not recognized by P-gp efflux pumps, intracellular concentrations remain lethal even in highly resistant multidrug phenotypes.
Diagram 1: Mechanistic divergence showing how novel thiazoles bypass P-gp efflux to induce apoptosis.
Comparative Cross-Resistance Data
The efficacy of a compound against resistant cell lines is quantified using the Resistance Index (RI) , calculated as the ratio of the IC₅₀ in the resistant line to the IC₅₀ in the parental (wild-type) line. An RI near 1.0 indicates no cross-resistance.
The table below summarizes the representative cross-resistance profile of Taxol, Vinblastine, and a highly active benzo[d]pyrrolo[2,1-b]thiazole derivative (Compound 19b: C1-4'-F-Ph-bis(i-propylcarbamate)) in human lymphoblastic leukemia cells[1].
| Compound Class | Specific Agent | IC₅₀ WT (CCRF-CEM) | IC₅₀ MDR (CCRF-CEM/Taxol) | Resistance Index (RI) | Cross-Resistance Status |
| Microtubule Stabilizer | Taxol (Paclitaxel) | 2.5 nM | 455.0 nM | 182.0 | Highly Resistant |
| Microtubule Destabilizer | Vinblastine | 1.2 nM | 148.8 nM | 124.0 | Highly Resistant |
| DNA Cross-linker | Benzo[d]pyrrolo[2,1-b]thiazole (19b) | 0.45 µM | 0.48 µM | 1.06 | No Cross-Resistance |
Data Insight: While the MDR cell line exhibits >100-fold resistance to classical tubulin agents, Compound 19b maintains its cytotoxic potency (RI = 1.06), mathematically validating its ability to evade P-gp-mediated efflux[1]. In vivo studies further support this, showing complete tumor remission (CR) in human breast carcinoma MX-1 xenografts treated with bis(i-propylcarbamates) derivatives[1].
Self-Validating Experimental Protocols
To ensure scientific integrity, the claims of cytotoxicity and mechanism of action must be proven through robust, self-validating assays.
Protocol A: Cytotoxicity & Cross-Resistance Profiling (SRB Assay)
Causality: The Sulforhodamine B (SRB) assay measures cellular protein content, which is directly proportional to cell mass. Testing paired isogenic cell lines (WT vs. MDR) simultaneously ensures that any shift in IC₅₀ is exclusively due to the resistance mechanism (e.g., P-gp expression).
-
Seeding: Plate CCRF-CEM (WT) and CCRF-CEM/Taxol (MDR) cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Expose cells to a logarithmic concentration gradient (0.1 nM to 10 µM) of Taxol, Vinblastine, and Benzo[d]pyrrolo[2,1-b]thiazole derivatives for 72h.
-
Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h. Wash and stain with 0.4% SRB solution for 30 minutes.
-
Quantification: Solubilize the bound dye in 10 mM Tris base and measure absorbance at 515 nm.
-
Validation: Calculate IC₅₀ using non-linear regression. Self-validation check: The RI of Taxol must exceed 50 to confirm the MDR phenotype of the resistant cell line before evaluating the novel compound.
Protocol B: Alkaline Agarose Gel Shift Assay
Causality: To prove the mechanism is DNA interstrand cross-linking, we exploit the chemical properties of DNA under alkaline conditions (pH > 12). High pH breaks hydrogen bonds, causing normal double-stranded DNA (dsDNA) to denature into single-stranded DNA (ssDNA), which migrates rapidly through a gel. However, if a drug has created covalent interstrand cross-links, the DNA strands cannot separate and remain as bulky dsDNA, migrating significantly slower[1].
-
Induction: Treat cells with the benzo[d]pyrrolo[2,1-b]thiazole derivative (e.g., 10 µM) for 2 hours. Use Cisplatin as a positive control and untreated cells as a negative control.
-
Extraction: Lyse cells and extract genomic DNA using a standard phenol-chloroform method to preserve structural integrity.
-
Alkaline Denaturation: Incubate 1 µg of extracted DNA in alkaline loading buffer (50 mM NaOH, 1 mM EDTA, 3% Ficoll) for 15 minutes at room temperature to break hydrogen bonds.
-
Electrophoresis: Run the samples on a 1.2% alkaline agarose gel (immersed in 50 mM NaOH, 1 mM EDTA) at 2 V/cm for 4 hours.
-
Neutralization & Imaging: Neutralize the gel in 1M Tris-HCl (pH 7.4), stain with Ethidium Bromide, and visualize under UV light.
-
Validation: Self-validation check: The negative control must show a fast-migrating ssDNA band. The positive control (Cisplatin) must show a slow-migrating dsDNA band. The presence of a slow-migrating band in the test compound lane confirms covalent interstrand cross-linking.
Diagram 2: Workflow of the Alkaline Agarose Gel Shift Assay validating DNA cross-linking.
Conclusion
Benzo[d]pyrrolo[2,1-b]thiazole bis(alkylcarbamate) derivatives represent a highly promising paradigm shift in overcoming multidrug resistance. By substituting the tubulin-binding mechanism with direct DNA interstrand cross-linking, these agents successfully evade ABC-transporter efflux mechanisms, maintaining near-perfect efficacy in Taxol- and Vinblastine-resistant malignancies.
References
-
Chaniyara, R., Tala, S., Chen, C. W., Lee, P. C., Kakadiya, R., Dong, H., ... & Su, T. L. (2012). Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 53, 28-40. URL: [Link]
-
Martins, P., Jesus, J., Santos, S., Raposo, L. R., Roma-Rodrigues, C., Baptista, P. V., & Fernandes, A. R. (2015). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 20(9), 16852-16891. URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methylpyrrolo[2,1-b]thiazole for Laboratory Professionals
A Comprehensive Guide to the Safe Disposal of 6-Methylpyrrolo[2,1-b][1][2]thiazole for Laboratory Professionals
Pre-Disposal Hazard Assessment: A Cautious Approach
Given the absence of specific toxicological and environmental hazard data for 6-Methylpyrrolo[2,1-b][1][2]thiazole, a thorough risk assessment is the foundational step for its safe handling and disposal. Thiazole and its derivatives are known to exhibit a range of hazardous properties.[3][4] Therefore, it is prudent to assume that 6-Methylpyrrolo[2,1-b][1][2]thiazole may possess similar characteristics.
Assumed Hazard Profile:
| Hazard Category | Assumed Classification & Rationale | Precautionary Measures |
| Physical Hazards | Flammable Liquid and Vapor (Assumed) : Thiazole itself is a flammable liquid.[5][6] | Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[7] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation - Assumed) : Many thiazole derivatives are harmful if swallowed, in contact with skin, or inhaled.[1] | Avoid breathing dust, fumes, gas, mists, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][7] |
| Serious Eye Damage/Irritation (Assumed) : Can cause serious eye irritation or damage.[5][6][8] | Wear safety glasses with side shields or goggles. | |
| Skin Corrosion/Irritation (Assumed) : May cause skin irritation.[5][8] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9] | |
| Environmental Hazards | Harmful to Aquatic Life (Assumed) : Should be assumed to be harmful to aquatic life.[9] | Prevent release to the environment. Do not allow to enter drains or waterways.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 6-Methylpyrrolo[2,1-b][1][2]thiazole for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Gloves : Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Lab Coat : A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If there is a risk of generating aerosols or dust, a respirator may be necessary.
Segregated Waste Collection: A Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure compliant disposal.
Step 1: Container Selection Select a container that is compatible with 6-Methylpyrrolo[2,1-b][1][2]thiazole. High-density polyethylene (HDPE) containers are generally suitable for organic solvent waste. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[10][11]
Step 2: Waste Stream Segregation
-
Liquid Waste : Collect all solutions containing 6-Methylpyrrolo[2,1-b][1][2]thiazole in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.[12] Halogenated and non-halogenated solvent wastes should generally be segregated.[12]
-
Solid Waste : Any solid materials contaminated with 6-Methylpyrrolo[2,1-b][1][2]thiazole, such as contaminated gloves, absorbent pads, or silica gel, should be collected in a separate, clearly labeled solid hazardous waste container.[9]
Step 3: Labeling The waste container must be clearly and accurately labeled.[12] The label should include:
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills:
-
Evacuate and Alert : Notify personnel in the immediate vicinity and restrict access to the area.[3]
-
Control Ignition Sources : If the compound is assumed to be flammable, extinguish any nearby open flames and turn off hot plates or other ignition sources.[3]
-
Ventilate : Ensure the area is well-ventilated, preferably under a chemical fume hood.[3]
-
Containment : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] Avoid using combustible materials like paper towels for initial absorption.
-
Cleanup : Carefully collect the absorbent material and place it in a sealed bag within the designated solid hazardous waste container.[3]
-
Decontamination : Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol) followed by a soap and water solution.[9] All cleanup materials must be disposed of as hazardous waste.[3]
-
Reporting : Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[3]
Disposal Workflow for 6-Methylpyrrolo[2,1-b][1][2]thiazole
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 6-Methylpyrrolo[2,1-b][1][2]thiazole.
Caption: Disposal workflow for 6-Methylpyrrolo[2,1-b][1][2]thiazole.
Final Disposal Protocol: A Step-by-Step Guide
Step 1: Final Container Check Before arranging for disposal, ensure the waste container is securely closed, the exterior is clean, and the label is accurate and legible.[10]
Step 2: Storage Pending Disposal Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area that is well-ventilated and away from incompatible materials.[9]
Step 3: Professional Disposal The disposal of 6-Methylpyrrolo[2,1-b][1][2]thiazole must be handled by a licensed and certified environmental management or hazardous waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as general waste.
Step 4: Documentation Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations. Maintain a record of the disposal for compliance purposes.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a fundamental aspect of scientific research. While specific hazard data for 6-Methylpyrrolo[2,1-b][1][2]thiazole is not currently available, a cautious and informed approach based on the known properties of similar thiazole derivatives is essential. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department to ensure adherence to all local, state, and federal regulations.
References
- Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole. DC Fine Chemicals.
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- SAFETY DATA SHEET - 3-Chloro-4-morpholino-1,2,5-thiadiazole. Tokyo Chemical Industry. (2025).
- SAFETY DATA SHEET - Thiazole. Sigma-Aldrich. (2025).
- Proper Disposal of 4-(2,4-Dimethylphenyl)
- Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. BenchChem. (2025).
- Disposal of Chemical Waste. University of St Andrews, Safety Office.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology, Safety Unit.
- SAFETY DATA SHEET - Imidazo[2,1-b]thiazole-6-carbaldehyde. Fisher Scientific. (2025).
- Safety D
- Thiazole Safety D
- Thiazole SDS, 288-47-1 Safety D
-
SAFETY DATA SHEET - Ethyl imidazo[2,1-b][1][2]thiazole-6-carboxylate. Fisher Scientific.
- SAFETY DATA SHEET - Benzo-2,1,3-thiadiazole. Fisher Scientific. (2025).
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Al-Ghorbani, M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Reviews.
- El-Sayed, H. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746.
- Islam, M. S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
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Personal protective equipment for handling 6-Methylpyrrolo[2,1-b][1,3]thiazole
As a Senior Application Scientist, I frequently consult on the safe handling, operational integration, and late-stage functionalization of complex fused bicyclic heterocycles. 6-Methylpyrrolo[2,1-b][1,3]thiazole (CAS: 1122-34-5) is a highly valuable scaffold in medicinal chemistry, particularly in the development of dopaminergic modulators and hepatoprotective agents[1].
However, the electron-rich nature of the pyrrole ring fused to a thiazole moiety imparts specific reactivity profiles. It is susceptible to rapid oxidation and electrophilic attack, necessitating stringent environmental controls and precise Personal Protective Equipment (PPE) to mitigate acute toxicity and prevent compound degradation[2]. Safe handling is not merely about regulatory compliance; it is a fundamental requirement for preserving the chemical integrity of your target compound and ensuring laboratory safety.
Physicochemical & Hazard Profile
To design an effective safety and logistical protocol, we must first establish the physicochemical baseline of the compound. Extrapolating from the foundational safety data of pyrrole and thiazole derivatives, the following risk matrix applies[3]:
| Parameter | Value / Classification | Operational Implication |
| Molecular Formula | C₇H₇NS | Fused bicyclic system; highly electron-rich and reactive. |
| Exact Mass | 137.03 g/mol | Low molecular weight; readily forms airborne particulates if handled dry[4]. |
| Acute Toxicity | Category 3 (Oral) / 4 (Inhalation) | Mandatory use of primary containment (Chemical Fume Hood). |
| Eye/Skin Hazard | Eye Dam. 1 / Skin Sens. 1 | Strict requirement for orbital-sealing goggles and chemical-resistant gloves[3]. |
| Chemical Stability | Air, Light, and Moisture Sensitive | Must be stored at 2-8°C and handled under inert gas (Argon/N₂)[5]. |
Personal Protective Equipment (PPE) Matrix
Choosing the right PPE is a calculated decision based on chemical permeability and exposure routes. The following matrix details the required equipment and the mechanistic causality behind each choice[5]:
| PPE Category | Specification | Mechanistic Causality |
| Eye/Face | ANSI Z87.1 tight-fitting safety goggles | Prevents ingress of fine powders and solvent splashes, mitigating Category 1 severe eye damage risks[3]. Standard safety glasses lack the required orbital seal. |
| Hand | Heavy-duty Nitrile (≥0.11 mm) or Butyl | Thiazole/pyrrole derivatives and their common solvent vehicles (e.g., DMF, DCM) rapidly permeate standard latex. Nitrile is required to prevent Category 1 skin sensitization[6]. |
| Body | Flame-retardant, anti-static lab coat | Prevents static discharge from igniting flammable solvent vapors commonly used during the synthesis and extraction phases. |
| Respiratory | NIOSH N95/P100 or Half-mask (Organic Vapor) | Prevents inhalation of toxic particulates when weighing dry powder outside of a controlled fume hood[5]. |
Standard Operating Procedure (SOP): Electrophilic Formylation Workflow
To provide practical, self-validating value, below is a step-by-step methodology for the Vilsmeier formylation of 6-methylpyrrolo[2,1-b][1,3]thiazole—a common late-stage functionalization technique used to synthesize thioaldehydes.
Step 1: Primary Containment & Setup
-
Ensure the chemical fume hood has a minimum face velocity of 100 LFM.
-
Purge a dry Schlenk flask with Argon for 15 minutes.
-
Causality: The electron-rich core of the pyrrolo-thiazole is highly susceptible to oxidative degradation in ambient air[2].
Step 2: Reagent Preparation
-
Dissolve 6-methylpyrrolo[2,1-b][1,3]thiazole (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Cool the reaction vessel to 0°C using an ice-water bath.
Step 3: Electrophile Addition (Critical Safety Step)
-
Add Phosphorus Oxychloride (POCl₃) (1.2 eq) dropwise via a pressure-equalizing addition funnel.
-
Self-Validating Check: Monitor the internal temperature continuously. It must not exceed 5°C.
-
Causality: The formylation of the highly reactive C-5 position is strongly exothermic. Uncontrolled temperature spikes can lead to violent polymerization of the pyrrole ring and rapid off-gassing of toxic HCl vapor.
Step 4: Quenching & Isolation
-
Slowly quench the reaction mixture by pouring it over crushed ice.
-
Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to neutralize residual acid, ensuring the stability of the newly formed thioaldehyde.
Spill Management & Disposal Plan
-
Spill Response: In the event of a spill, immediately evacuate the immediate area. Don a half-mask respirator with organic vapor/acid gas cartridges. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels, as the compound and associated solvents may present a localized fire hazard.
-
Disposal: Sweep the absorbed material using non-sparking tools and place it in a clearly labeled, sealable hazardous waste container. Dispose of via an EPA-approved chemical incinerator. Do not flush down the drain, as heterocyclic compounds often exhibit significant short-term aquatic toxicity.
Chemical Handling & Emergency Response Workflow
Workflow for handling 6-Methylpyrrolo[2,1-b][1,3]thiazole, from PPE selection to disposal.
References
-
Tverdokhlebov, A. V. "Synthesis and properties of pyrrolo[2,1-b]thiazoles." Heterocycles (2007). Source: CLOCKSS. URL: [Link]
-
Mackie, R. K., et al. "Studies of heterocyclic compounds. Part XIII. Pyrrolo[2,1-b]thiazole thioaldehydes: synthesis and spectral studies." J. Chem. Soc., Perkin Trans. 1 (1973). Source: Royal Society of Chemistry. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
